Aprindine
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLBHDRPUJLHCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022615 | |
| Record name | Aprindine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Aprindine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.82e-03 g/L | |
| Record name | Aprindine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
37640-71-4, 33237-74-0 | |
| Record name | Aprindine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37640-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aprindine [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037640714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aprindine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fibocil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=284614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Aprindine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APRINDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y48085P9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Aprindine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
120-121 °C, 120 - 121 °C | |
| Record name | Aprindine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Aprindine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Chemical Synthesis of Aprindine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the discovery and chemical synthesis of Aprindine, a Class Ib antiarrhythmic agent. It details the key individuals and research groups involved in its initial development, outlines the synthetic pathways for its preparation, and presents quantitative data on its efficacy and pharmacological properties. This document also includes detailed experimental protocols for pivotal studies and visual representations of its chemical synthesis and mechanism of action to support researchers and professionals in the field of drug development.
Discovery and Early Development
This compound, identified by the code AC 1802 during its initial development phase, emerged as a promising antiarrhythmic agent in the early 1970s. The pioneering pharmacological evaluation of this 2-aminoindane derivative was conducted by a team of researchers including A. Georges, A. Hosslet, and G. Duvernay, with their findings published in 1973. Concurrently, the initial clinical investigations that established its efficacy as an antiarrhythmic drug were led by H. Kesteloot, W. Van Mieghem, and H. De Geest, who also published their seminal work in 1973.
The original synthesis of this compound is attributed to P. Vanhoof and P. Clarebout, as detailed in a 1973 British Patent assigned to Manufacture de Produits Pharmaceutiques A. Christiaens S.A.[1]. This foundational work laid the groundwork for subsequent research and clinical use of the compound.
Chemical Synthesis of this compound Hydrochloride
The chemical synthesis of this compound hydrochloride involves a straightforward multi-step process. The following protocol is based on the originally patented method.
Synthesis Pathway
Caption: Chemical synthesis pathway of this compound Monohydrochloride.
Experimental Protocol: Synthesis of this compound Dihydrochloride
-
Reaction Setup: In a 5-liter reaction vessel under a nitrogen atmosphere, dissolve 104.6 g (0.5 mol) of N-phenyl-2-aminoindane in 2.5 liters of benzene.
-
Addition of Base: Add 37 g (0.95 mol) of sodium amide to the solution and stir the mixture for 3 hours at room temperature.
-
Alkylation: Rapidly add 119.7 g (0.8 mol) of γ-chloropropyldiethylamine to the reaction mixture.
-
Reflux: After stirring for 1 hour at room temperature, reflux the mixture for 21 hours under nitrogen.
-
Work-up: Allow the mixture to cool and then pour it onto ice. Extract the aqueous phase with 500 cm³ of benzene. Wash the benzene extract twice with 200 cm³ of water.
-
Isolation: Evaporate the benzene solvent. Treat the residue with 500 cm³ of 2 N hydrochloric acid. Evaporate the resulting solution to dryness.
-
Crystallization: Recrystallize the oily residue from ethanol to yield 176.9 g (89.4%) of N-phenyl-N-diethylaminopropyl-2-aminoindane dihydrochloride.
Experimental Protocol: Conversion to this compound Monohydrochloride
-
Dissolution: Dissolve 26.36 g (0.066 mol) of the dihydrochloride salt in 158 cm³ of water.
-
Neutralization: Add a suitable amount of 1 N sodium hydroxide dropwise to neutralize one equivalent of the hydrochloride.
-
Isolation: Evaporate the aqueous solution to dryness. Use benzene to aid in the azeotropic removal of water.
-
Purification: Filter the precipitated sodium chloride (3.8 g). The benzene solution is then cooled to induce crystallization.
-
Final Product: Collect the crystals to obtain 22.6 g (95%) of this compound monohydrochloride.
Quantitative Data
The following tables summarize the key quantitative data related to the physicochemical properties, pharmacological activity, and clinical efficacy of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₀N₂ | [1] |
| Molar Mass | 322.50 g/mol | N/A |
| Melting Point | 120-121 °C | [1] |
| CAS Number | 37640-71-4 | [1] |
Table 2: Pharmacological Activity of this compound
| Parameter | Value | Condition | Reference |
| Sodium Channel Block | |||
| Tonic Block (Kdrest) | 37.7 µmol/l | Guinea-pig ventricular myocytes | [2] |
| Inactivated State Block (Kdi) | 0.74 µmol/l | Guinea-pig ventricular myocytes | [2] |
| Potassium Channel Block | |||
| IC₅₀ for IKr | Not specified, but preferential inhibition shown | Guinea-pig atrial cells | [3] |
| IC₅₀ for IK.ACh (Carbachol-induced) | 0.4 µM | Guinea-pig atrial cells | [3] |
| IC₅₀ for IK.ACh (GTPγS-induced) | 2.5 µM | Guinea-pig atrial cells | [3] |
Table 3: Clinical Efficacy of this compound in Ventricular Arrhythmias
| Study Endpoint | Result | Patient Population | Reference |
| Symptom Abolition | 56 out of 64 patients became asymptomatic | Patients with refractory ventricular tachycardia and fibrillation | [4] |
| Survival (23-month follow-up) | 65% survival in patients with plasma levels >1.5 µg/ml | Patients with refractory ventricular tachycardia and fibrillation | [4] |
| Survival (23-month follow-up) | 35% survival in patients with plasma levels ≤1.5 µg/ml | Patients with refractory ventricular tachycardia and fibrillation | [4] |
| Response to IV vs. Oral Therapy | 11 out of 25 patients (43%) with refractory VT converted to sinus rhythm with IV this compound and remained arrhythmia-free on oral therapy | Patients with refractory ventricular tachycardia | [5] |
Mechanism of Action and Signaling Pathway
This compound is classified as a Class Ib antiarrhythmic agent. Its primary mechanism of action is the blockade of fast inward sodium channels in the cardiac myocytes. This action has a limited effect on the depolarization phase of the action potential but shortens the repolarization phase and the QT interval, and elevates the fibrillation threshold.[1] By blocking the sodium channels, this compound reduces the excitability of cardiac cells and stabilizes the cardiac membrane, thereby preventing abnormal electrical impulses that lead to arrhythmias.[5] Additionally, this compound has been shown to have a mild beta-blocking effect and also inhibits certain potassium currents, which contributes to its antiarrhythmic properties.[3][5]
Caption: Simplified signaling pathway of this compound's antiarrhythmic action.
Experimental Protocols
Evaluation of Sodium Channel Blockade
The following protocol is a generalized method for assessing the sodium channel blocking properties of a compound like this compound, based on techniques described in the literature.[2][6]
-
Preparation of Myocytes: Isolate single ventricular myocytes from guinea pig hearts using enzymatic digestion.
-
Whole-Cell Patch Clamp: Perform whole-cell voltage-clamp recordings using patch pipettes with a low resistance.
-
Voltage Protocol: Hold the cell membrane potential at a resting level (e.g., -90 mV). Apply conditioning clamp pulses to varying potentials and for different durations to study the state-dependent block (resting, open, and inactivated states).
-
Measurement of Sodium Current: Measure the maximum upstroke velocity (Vmax) of the action potential as an index of sodium channel availability.
-
Data Analysis: Determine the tonic block by measuring the reduction in Vmax in the resting state. Assess the use-dependent block by applying trains of depolarizing pulses at different frequencies. Calculate the time constants for the onset of and recovery from the block.
Assessment of Antiarrhythmic Efficacy in a Clinical Setting
The following is a representative protocol for evaluating the efficacy of an antiarrhythmic drug in patients with ventricular arrhythmias, as can be inferred from clinical studies on this compound.[4][5]
-
Patient Selection: Enroll patients with a documented history of symptomatic, recurrent ventricular tachycardia or fibrillation that is refractory to conventional antiarrhythmic therapies.
-
Baseline Assessment: Perform baseline electrophysiological studies, including programmed electrical stimulation to induce arrhythmias, and 24-hour Holter monitoring to quantify the frequency and complexity of ventricular ectopy.
-
Drug Administration: Administer an intravenous loading dose of this compound, followed by a continuous infusion. Subsequently, transition patients to an oral maintenance dose.
-
Efficacy Evaluation: Repeat the electrophysiological studies and Holter monitoring after achieving steady-state plasma concentrations of the drug. A significant reduction in the frequency of spontaneous arrhythmias and the inability to induce sustained ventricular tachycardia are considered indicators of drug efficacy.
-
Long-term Follow-up: Monitor patients for symptomatic recurrences of arrhythmia and for drug-related adverse effects over an extended period. Obtain periodic plasma drug level measurements to ensure they are within the therapeutic range.
Conclusion
This compound stands as a notable example of early antiarrhythmic drug development, with a well-characterized chemical synthesis and a clear mechanism of action centered on sodium channel blockade. The quantitative data from both preclinical and clinical studies underscore its efficacy, particularly in the management of ventricular arrhythmias. This technical guide provides a comprehensive overview intended to serve as a valuable resource for researchers and professionals in the ongoing development of novel cardiovascular therapies.
References
- 1. This compound | C22H30N2 | CID 2218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The utility of this compound blood levels in the management of ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ventricular tachycardia: prediction of response to oral this compound with intravenous this compound [pubmed.ncbi.nlm.nih.gov]
- 6. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aprindine: IUPAC Name, Molecular Structure, and Core Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aprindine, a Class 1b antiarrhythmic agent. The following sections detail its chemical identity, physicochemical properties, analytical methodologies, and mechanism of action, presented in a format tailored for scientific and research applications.
Chemical Identity and Molecular Structure
This compound is chemically identified as a substituted 2-aminoindane derivative.
IUPAC Name: N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine[1][2]
Molecular Structure:
-
Molecular Formula: C₂₂H₃₀N₂[3]
-
Molecular Weight: 322.50 g/mol [4]
-
CAS Number: 37640-71-4 (free base)[1][3], 33237-74-0 (hydrochloride salt)[5][6][7][8]
-
SMILES: CCN(CC)CCCN(c1ccccc1)C2CC3=CC=CC=C3C2[3]
-
InChI: InChI=1S/C22H30N2/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₀N₂ | [3] |
| Molecular Weight | 322.50 g/mol | [4] |
| Physical Description | Solid | [1] |
| Melting Point | 120-121 °C | [1] |
| Water Solubility | 0.00782 g/L | [1][5] |
| logP | 4.86 | [1] |
| pKa (Strongest Basic) | 9.94 | [5] |
Experimental Protocols
Synthesis of this compound
Analytical Determination of this compound in Human Plasma
A validated method for the quantification of this compound in human plasma utilizes reversed-phase high-performance liquid chromatography (HPLC).[4]
Methodology Overview:
-
Sample Preparation: Liquid-liquid extraction of this compound from plasma is performed using diethyl ether.[4]
-
Internal Standard: Amiodarone is employed as the internal standard for accurate quantification.[4]
-
Chromatographic Separation:
-
Detection: UV detection is carried out at a wavelength of 254 nm.[4]
-
Method Performance:
Mechanism of Action
This compound exerts its antiarrhythmic effects through the modulation of several key ion channels in cardiac myocytes. As a Class Ib antiarrhythmic agent, its primary mechanism involves the blockade of sodium channels.[9] Additionally, it affects potassium and calcium ion currents.
The signaling pathway and molecular targets of this compound are illustrated in the diagram below.
Caption: Mechanism of action of this compound on cardiac ion channels.
Key Actions of this compound:
-
Sodium Channel Blockade: this compound is a potent blocker of the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action reduces the excitability and conduction velocity of cardiac muscle cells.[9]
-
Potassium Channel Inhibition: The drug also inhibits the delayed rectifier potassium current (IK), specifically the rapid component (IKr).[2] This action prolongs the atrial effective refractory period. Furthermore, this compound inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), which can be beneficial in suppressing vagally-mediated atrial fibrillation.[2]
-
Sodium-Calcium Exchange Inhibition: this compound can regulate intracellular calcium ion concentration by inhibiting the Na+/Ca2+ exchange current (INCX), which contributes to stabilizing cardiac electrical activity.[9]
References
- 1. This compound | C22H30N2 | CID 2218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Determination of this compound in human plasma using reversed phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. glpbio.com [glpbio.com]
- 7. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Early Research on Aprindine's Antiarrhythmic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine, a Class Ib antiarrhythmic agent, emerged in the 1970s as a promising therapeutic for managing a variety of cardiac dysrhythmias.[1] Its unique electrophysiological profile, characterized by a potent blockade of sodium channels, drew significant research interest. This technical guide provides an in-depth analysis of the foundational research on this compound's antiarrhythmic properties, focusing on the core experimental data and methodologies from early studies. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of antiarrhythmic drugs.
Core Mechanism of Action
Early investigations established that this compound's primary antiarrhythmic effect stems from its ability to block fast sodium channels in cardiac cells.[1] This action slows the rapid depolarization phase (Phase 0) of the cardiac action potential, thereby decreasing the excitability of the myocardium. Furthermore, some studies suggested a mild beta-blocking effect, which could contribute to its overall antiarrhythmic efficacy by modulating the sympathetic nervous system's influence on the heart.
Electrophysiological Effects
Initial studies on isolated cardiac tissues and in vivo animal models revealed this compound's significant impact on cardiac electrophysiology. These effects are summarized in the table below.
Table 1: Summary of Electrophysiological Effects of this compound
| Parameter | Species/Tissue | Concentration/Dose | Effect | Reference |
| Maximum Upstroke Velocity (Vmax) | Guinea Pig Ventricular Muscle | 10⁻⁶ - 10⁻⁵ M | Dose-dependent decrease | [2] |
| Canine Purkinje Fibers | 3 x 10⁻⁶ M | Significant reduction | ||
| Action Potential Duration (APD) | Canine Purkinje Fibers | 3 x 10⁻⁶ M | Shortened | |
| QRS Duration | Anesthetized Pigs | Serum level: 3.4 µg/ml | Increased to 132% of control | |
| P-Q Interval | Anesthetized Pigs | Serum level: 8.7 µg/ml | Increased to 281% of control | |
| Membrane Potential-Vmax Relationship | Guinea Pig Ventricular Muscle | 3 x 10⁻⁶ M | Shifted by 7.3 mV towards more negative potentials | [2] |
Efficacy in Experimental Arrhythmia Models
This compound's antiarrhythmic potential was extensively evaluated in various animal models designed to mimic human cardiac arrhythmias. The following tables summarize the quantitative data from these key early studies.
Table 2: Efficacy of this compound in Ouabain-Induced Arrhythmia Models in Dogs
| Parameter | Dosage of this compound | Outcome | Reference |
| Suppression of Accelerated Ventricular Escape (AVE) and Repetitive Ventricular Response (RVR) | 2.86 mg/kg | 100% success rate (14 out of 14 dogs) | [3] |
| Reversal of Ventricular Tachycardia | 5 mg/kg i.v. | Successful in 6 out of 6 dogs | [4] |
Table 3: Efficacy of this compound in Coronary Artery Ligation-Induced Arrhythmia Models in Dogs
| Parameter | Dosage of this compound | Time of Administration | Outcome | Reference |
| Incidence of Sustained Ventricular Tachycardia or Fibrillation | Not specified | Before LAD occlusion | 49% (17 out of 35 dogs) | [5] |
| 5 min after LAD occlusion | 14% (5 out of 34 dogs) | [5] | ||
| Reduction of Premature Ventricular Complexes | Not specified | 24 hours after coronary occlusion | Reduced from a mean of 35 to 12 per 100 beats | [5] |
Experimental Protocols
Ouabain-Induced Arrhythmia in Dogs
Objective: To induce a stable ventricular arrhythmia to test the efficacy of antiarrhythmic agents.
Methodology:
-
Anesthetize mongrel dogs of either sex.
-
Administer ouabain intravenously. A common dosage was a mean of 60 µg/kg.[3]
-
Monitor the electrocardiogram (ECG) continuously.
-
The endpoint for ouabain administration is the development of an accelerated ventricular escape (AVE) rhythm and repetitive ventricular responses (RVR) following the cessation of atrial pacing.[3]
-
Once a stable arrhythmia is established (typically lasting for at least three hours in control animals), the test compound (this compound) is administered intravenously.[3]
-
Observe the ECG for suppression of the AVE and RVR to determine the efficacy of the drug.
Coronary Artery Ligation in Dogs
Objective: To create a model of myocardial ischemia and infarction to study post-infarction arrhythmias.
Methodology:
-
Anesthetize mongrel dogs.
-
Perform a thoracotomy to expose the heart.
-
Isolate the left anterior descending (LAD) coronary artery.
-
Pass a ligature around the LAD artery.
-
In a one-stage ligation model, the artery is permanently occluded.
-
In a two-stage ligation model, the artery is partially occluded for a period before complete occlusion to reduce acute mortality.
-
Administer this compound at different time points relative to the occlusion (e.g., before, immediately after, or 24 hours after) to assess its effect on arrhythmia development and suppression.[5]
-
Monitor the ECG for the incidence and frequency of ventricular arrhythmias, such as premature ventricular complexes, ventricular tachycardia, and ventricular fibrillation.
In Vitro Electrophysiological Studies
Objective: To characterize the direct effects of this compound on the electrophysiological properties of isolated cardiac tissues.
Methodology:
-
Isolate specific cardiac tissues, such as ventricular papillary muscles or Purkinje fibers, from animal hearts (e.g., guinea pig, canine).
-
Mount the tissue in an organ bath superfused with a physiological salt solution (e.g., Tyrode's solution) at a controlled temperature and pH.
-
Insert microelectrodes into the cardiac cells to record transmembrane action potentials.
-
Stimulate the tissue at a constant frequency.
-
After obtaining stable baseline recordings, introduce this compound into the superfusate at various concentrations.
-
Measure changes in action potential parameters, including the maximum upstroke velocity (Vmax), action potential duration (APD), and resting membrane potential.
-
To study use-dependent effects, vary the stimulation frequency and observe the effect on Vmax.[2]
-
To study voltage-dependent effects, alter the resting membrane potential (e.g., by changing the extracellular potassium concentration) and assess the drug's inhibitory action on Vmax.[2]
Signaling Pathways and Logical Relationships
The primary mechanism of this compound's antiarrhythmic action involves the blockade of voltage-gated sodium channels. This leads to a series of downstream effects on cardiac electrophysiology, ultimately suppressing arrhythmias.
References
- 1. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological effects of diprafenone, a dimethyl congener of propafenone on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of the antiarrhythmic drugs [ouci.dntb.gov.ua]
- 4. Electrophysiological effects of OPC-88117, a new antiarrhythmic agent on papillary muscles and single ventricular myocytes isolated from guinea-pig hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological effects of Ro 22-9194, a new antiarrhythmic agent, on guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Aprindine's Mechanism of Action on Cardiac Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a Class Ib antiarrhythmic agent that has been utilized in the management of both ventricular and supraventricular arrhythmias.[1] Its primary mechanism of action centers on the blockade of cardiac voltage-gated sodium channels (NaV1.5), which are responsible for the rapid upstroke of the cardiac action potential. By modulating the function of these channels, this compound effectively suppresses abnormal cardiac rhythms. This technical guide provides a comprehensive overview of the molecular interactions between this compound and cardiac sodium channels, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.
Core Mechanism of Action: State-Dependent Blockade of Cardiac Sodium Channels
This compound's interaction with cardiac sodium channels is characterized by a pronounced state-dependent blockade, a hallmark of Class Ib antiarrhythmic drugs. This means that the affinity of this compound for the sodium channel is significantly influenced by the conformational state of the channel protein: resting, open, or inactivated.
High Affinity for the Inactivated State: this compound exhibits a significantly higher affinity for the inactivated state of the sodium channel compared to the resting state.[2] This property is crucial to its antiarrhythmic effect, as it preferentially targets cardiac tissues that are frequently depolarizing, such as those involved in tachyarrhythmias, where channels spend more time in the inactivated state.
Use-Dependent Block: A direct consequence of its high affinity for the inactivated state is the phenomenon of use-dependent or phasic block. With successive depolarizations, an increasing number of sodium channels become blocked by this compound, leading to a cumulative reduction in the sodium current (INa). This effect is more pronounced at higher stimulation frequencies, further contributing to its efficacy in terminating tachycardias.[2][3]
Tonic Block: this compound also induces a tonic or resting block, which is a blockade of the sodium channels in their resting state. However, this effect is considerably less potent than its use-dependent block.[2]
Slow Kinetics of Binding and Unbinding: Compared to other Class Ib agents like lidocaine, this compound demonstrates slower kinetics for both binding to and unbinding from the sodium channel. This results in a longer recovery time from blockade.[3]
Quantitative Data on this compound's Interaction with Cardiac Sodium Channels
The following tables summarize the key quantitative parameters that define the interaction of this compound with cardiac sodium channels, as determined by electrophysiological studies.
| Parameter | Value | Species/Cell Type | Reference |
| Binding Affinity (Kd) | |||
| Kd (Resting State) | 37.7 µmol/L | Guinea Pig Ventricular Myocytes | [2] |
| Kd (Inactivated State) | 0.74 µmol/L | Guinea Pig Ventricular Myocytes | [2] |
| Recovery from Block | |||
| Time Constant (τ) at -100 mV | 4.8 s | Guinea Pig Ventricular Myocytes | [2] |
| Time Constant (τ) at -140 mV | 5.0 s | Guinea Pig Ventricular Myocytes | [2] |
| Time Constant (τ) from Use-Dependent Block | 4.75 - 4.81 s | Guinea Pig Ventricular Muscles | [3] |
| Effect on Channel Gating | |||
| Shift in Inactivation Curve (ΔV1/2) | -11.4 ± 3.5 mV | Guinea Pig Ventricular Myocytes | [2] |
| Phasic Block (at 2 Hz, 3 µmol/L) | |||
| 1.5 ms pulse duration | 64 ± 3% | Guinea Pig Ventricular Myocytes | [2] |
| 20 ms pulse duration | 82 ± 6% | Guinea Pig Ventricular Myocytes | [2] |
| 200 ms pulse duration | 93 ± 7% | Guinea Pig Ventricular Myocytes | [2] |
| pH Dependence of Use-Dependent Block (at 2 Hz, 3 µmol/L) | |||
| pH 6.0 | 14 ± 7% | Guinea Pig Ventricular Myocytes | [2] |
| pH 7.4 | 68 ± 13% | Guinea Pig Ventricular Myocytes | [2] |
| pH 8.0 | 90 ± 12% | Guinea Pig Ventricular Myocytes | [2] |
Experimental Protocols
The following section outlines the methodologies for key experiments used to characterize the effects of this compound on cardiac sodium channels.
Whole-Cell Voltage Clamp Electrophysiology
This technique is employed to measure the ionic currents across the membrane of a single cardiac myocyte while controlling the membrane potential.
Cell Preparation:
-
Isolation of ventricular myocytes from guinea pig hearts via enzymatic digestion.
-
Cells are stored in a high-potassium solution and allowed to adhere to the bottom of a recording chamber on the stage of an inverted microscope.
Solutions:
-
External Solution (in mmol/L): NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 1.0, HEPES 10, Glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mmol/L): CsCl 120, NaCl 10, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH. Cesium is used to block potassium currents.
Recording:
-
Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.
-
Currents are recorded using an patch-clamp amplifier, filtered, and digitized for analysis.
Protocol for Assessing Tonic and Use-Dependent Block
-
Holding Potential: The cell membrane is held at a hyperpolarized potential (e.g., -120 mV) to ensure all sodium channels are in the resting state.
-
Tonic Block Assessment: A single depolarizing pulse to -20 mV for 50 ms is applied to elicit the peak sodium current in the absence and presence of this compound. The percentage of block is calculated.
-
Use-Dependent Block Assessment: A train of depolarizing pulses (e.g., to -20 mV for 50 ms) is applied at a specific frequency (e.g., 1 Hz, 2 Hz, 5 Hz). The peak sodium current of each pulse is measured. Use-dependent block is quantified as the percentage reduction in the current from the first to the last pulse in the train.
Protocol for Determining the Time Course of Recovery from Block
-
Induction of Block: A train of depolarizing pulses is applied to induce use-dependent block.
-
Recovery Interval: Following the pulse train, the membrane is repolarized to a specific holding potential (e.g., -100 mV or -140 mV) for a variable duration.
-
Test Pulse: A test pulse is applied after the recovery interval to measure the fraction of channels that have recovered from the block.
-
Data Analysis: The time constant of recovery (τ) is determined by fitting the fractional recovery of the current as a function of the recovery interval duration with a single exponential function.
Visualizations
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms and experimental logic in the study of this compound's action on cardiac sodium channels.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of Aprindine in Preclinical Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is an antiarrhythmic agent that has been investigated for its efficacy in treating both supraventricular and ventricular tachyarrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels in cardiac myocytes, a characteristic of Class I antiarrhythmic drugs. This technical guide provides a comprehensive overview of the pharmacodynamics of this compound as observed in preclinical animal models, with a focus on its electrophysiological effects, antiarrhythmic properties, and the experimental methodologies used for its evaluation.
Electrophysiological Effects
This compound exerts significant effects on the electrophysiological properties of cardiac tissues. These effects have been primarily characterized in canine and guinea pig models and are summarized below.
Effects on Cardiac Action Potential and Ion Channels
This compound's primary electrophysiological effect is the depression of the maximum rate of rise of the action potential (Vmax), which is indicative of sodium channel blockade.[2][3] This effect is both frequency- and voltage-dependent, becoming more pronounced at higher stimulation frequencies (use-dependent block).[4]
Table 1: Electrophysiological Effects of this compound in Canine Models
| Parameter | Animal Model | Tissue/Cell Type | This compound Concentration/Dose | Observed Effect | Citation |
| Maximum Rate of Rise (Vmax) | Dog | Cardiac Conducting Tissue | Not specified | Marked depression at normal cycle lengths | [2][3] |
| Action Potential Duration (APD) | Dog | Cardiac Conducting Tissue | Not specified | Shortened | [2][3] |
| Effective Refractory Period (ERP) | Dog | Cardiac Conducting Tissue | Not specified | Shortened | [2][3] |
| ERP/APD Ratio | Dog | Cardiac Conducting Tissue | Not specified | Increased | [2][3] |
| Atrial and Ventricular Conduction Time | Dog | In vivo | 1.4, 2.8, and 4.2 mg/kg (cumulative IV) | Prolonged | [5] |
| Atrial and Ventricular ERP | Dog | In vivo | 1.4, 2.8, and 4.2 mg/kg (cumulative IV) | Prolonged | [5] |
| Sinus Rate | Dog | In vivo | 10⁻⁵ - 10⁻³ g/ml (injected into sinus node artery) | Decreased | [5] |
| AV Nodal Conduction Time | Dog | In vivo | 10⁻⁴ g/ml (injected into AV nodal artery) | Prolonged | [5] |
| AV Nodal Functional Refractory Period | Dog | In vivo | 10⁻⁴ g/ml (injected into AV nodal artery) | Prolonged | [5] |
| Monophasic Action Potential (MAP) Duration | Dog | In vivo | 1 mg/kg and 2 mg/kg (IV) | No alteration in right atrial and right ventricular MAP duration | [6] |
Table 2: Electrophysiological Effects of this compound in Guinea Pig Models
| Parameter | Animal Model | Tissue/Cell Type | This compound Concentration | Observed Effect | Citation |
| Vmax | Guinea Pig | Ventricular Papillary Muscle | 10⁻⁶ - 10⁻⁵ M | Dose-dependent decrease | [4] |
| Vmax Use-Dependent Block | Guinea Pig | Ventricular Papillary Muscle | 10⁻⁶ - 10⁻⁵ M | Enhanced at higher stimulation frequencies | [4] |
| Vmax Recovery Time Constant | Guinea Pig | Ventricular Papillary Muscle | Not specified | 6.2 - 7.8 seconds | [4] |
| Vmax vs. Membrane Potential | Guinea Pig | Ventricular Papillary Muscle | 3 x 10⁻⁶ M | Shifted by 7.3 mV towards more negative potentials | [4] |
| Rate-Dependent Vmax Block (Kd) | Guinea Pig | Ventricular Muscle | 10⁻⁶ M (at 3.3 Hz) | More pronounced than quinidine | [7] |
| Resting Vmax Block (Kd) | Guinea Pig | Ventricular Muscle | 1.3 x 10⁻⁵ M | More pronounced than quinidine | [7] |
| Delayed Rectifier K+ Current (IK) | Guinea Pig | Atrial Cells | 3 µM | Inhibited | [8] |
| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) | Guinea Pig | Atrial Cells | 3 µM | Potently inhibited | [8] |
| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig | Ventricular Myocytes | IC₅₀: 48.8 µM (outward), 51.8 µM (inward) | Suppressed in a concentration-dependent manner | [9] |
| Sodium Current (INa) Tonic Block | Guinea Pig | Ventricular Myocytes | Kdrest = 37.7 µmol/l, Kdi = 0.74 µmol/l | Revealed tonic block | [10] |
| INa Inactivation Curve | Guinea Pig | Ventricular Myocytes | 3 µmol/l | Shifted to hyperpolarizing direction by 11.4 mV | [10] |
| INa Phasic Block (at 2 Hz) | Guinea Pig | Ventricular Myocytes | 3 µmol/l | 64% at 1.5 ms, 82% at 20 ms, 93% at 200 ms | [10] |
| INa Recovery Time Constant from Phasic Block | Guinea Pig | Ventricular Myocytes | Not specified | 4.8 s at -100 mV, 5.0 s at -140 mV | [10] |
Antiarrhythmic Activity in Preclinical Models
This compound has demonstrated efficacy in various animal models of cardiac arrhythmias.
Experimentally Induced Arrhythmias in Dogs
-
Ouabain-induced Ventricular Tachycardia: this compound, at a dose of 5 mg/kg i.v., successfully reversed ouabain-induced ventricular tachycardia in all tested dogs (six out of six).[11] In another study, 2.86 mg/kg of this compound suppressed ouabain-induced accelerated ventricular escape and repetitive ventricular response in 100% of the dogs tested (14 out of 14).[12]
-
Ventricular Extrasystoles and Fibrillation Threshold: An intravenous dose of 5 mg/kg of this compound increased the threshold for electrically induced extrasystoles from a control of 0.18 mA to 0.29 mA.[11] The same dose also raised the ventricular fibrillation threshold from 2.45 mA to 5.68 mA.[11]
-
Coronary Artery Ligation-induced Arrhythmias: In conscious dogs with arrhythmias induced by two-stage ligation of the left anterior descending coronary artery, a 5 mg/kg i.v. dose of this compound significantly reduced the ectopic beat rate.[11] However, it did not protect against fibrillation following one-stage occlusion and release of the coronary artery.[11]
-
Ventricular Tachycardia Treatment: In a study of 20 dogs with ventricular tachycardia, many of which were refractory to conventional antiarrhythmics, intravenous this compound converted 15 dogs to sinus rhythm and markedly slowed the tachycardia in 4 others.[13]
Table 3: Efficacy of this compound in Canine Arrhythmia Models
| Arrhythmia Model | Dose | Route of Administration | Efficacy | Citation |
| Ouabain-induced ventricular tachycardia | 5 mg/kg | i.v. | Reversed tachycardia in 6/6 dogs | [11] |
| Ouabain-induced accelerated ventricular escape and repetitive ventricular response | 2.86 mg/kg | i.v. | Suppressed in 14/14 dogs | [12] |
| Electrically induced extrasystoles | 5 mg/kg | i.v. | Increased threshold from 0.18 mA to 0.29 mA | [11] |
| Electrically induced ventricular fibrillation | 5 mg/kg | i.v. | Increased threshold from 2.45 mA to 5.68 mA | [11] |
| Coronary artery ligation-induced ectopic beats | 5 mg/kg | i.v. | Reduced ectopic rate from 107 to 1 beat/min initially | [11] |
| Spontaneous ventricular tachycardia | Not specified | i.v. and oral | Converted 15/20 dogs to sinus rhythm | [13] |
Effects on Myocardial Ischemia and Reperfusion Injury
In isolated rat hearts subjected to global ischemia and reperfusion, this compound demonstrated cardioprotective effects at specific concentrations.
-
Contractile Function and Ion Homeostasis: Treatment with 10 or 30 µM this compound improved the recovery of left ventricular developed pressure and suppressed the rise in end-diastolic pressure during reperfusion.[14] It also attenuated the ischemia-induced increase in myocardial sodium and calcium content and the decrease in potassium and magnesium levels.[14]
-
Enzyme and Metabolite Release: The release of ATP metabolites and creatine kinase from the ischemic-reperfused hearts was also attenuated by treatment with 10 or 30 µM this compound.[14]
-
Dose-Dependent Effects: Higher concentrations of this compound (70 and 100 µM) did not show these beneficial effects.[14]
Table 4: Effects of this compound on Ischemia/Reperfusion Injury in Isolated Rat Hearts
| Parameter | This compound Concentration | Observed Effect | Citation |
| Left Ventricular Developed Pressure (LVDP) Recovery | 10 and 30 µM | Improved | [14] |
| Left Ventricular End-Diastolic Pressure (LVEDP) Rise | 10 and 30 µM | Suppressed | [14] |
| Myocardial Sodium and Calcium Content | 10 and 30 µM | Increase suppressed | [14] |
| Myocardial Potassium and Magnesium Content | 10 and 30 µM | Decrease suppressed | [14] |
| ATP Metabolites and Creatine Kinase Release | 10 and 30 µM | Attenuated | [14] |
| Cardiac Contractile Dysfunction and Ionic Disturbance | 70 and 100 µM | No improvement | [14] |
Experimental Protocols
Intracellular Electrophysiology in Canine Cardiac Tissue
-
Animal Model: Canine.
-
Tissue Preparation: Normal canine conducting tissues were used for in vitro intracellular potential recordings.[2]
-
Methodology: Intracellular action potentials were recorded to measure parameters such as Vmax, action potential duration (APD), and effective refractory period (ERP) at varying cycle lengths and coupling intervals.[2][3]
Transmembrane Action Potential Studies in Guinea Pig Papillary Muscles
-
Animal Model: Guinea Pig.
-
Tissue Preparation: Isolated papillary muscles from the right ventricle.[4]
-
Methodology: Transmembrane action potentials were recorded to assess the effects of this compound on Vmax. The preparation was stimulated at varying frequencies to evaluate use-dependent block. The relationship between membrane potential and Vmax was also determined.[4]
In Vivo Electrophysiology in Anesthetized Dogs
-
Animal Model: Anesthetized, open-chest dogs.
-
Pre-treatment: Dogs were pretreated with atropine and propranolol.[5]
-
Methodology: this compound was administered either intravenously or directly into the sinus node or atrioventricular nodal arteries. The effects on sinus rate, atrial and ventricular conduction times, and effective refractory periods were measured.[5]
Ouabain-Induced Arrhythmia Model in Dogs
-
Animal Model: Dogs.
-
Arrhythmia Induction: Ouabain was administered to induce ventricular tachycardia, accelerated ventricular escape (AVE), and repetitive ventricular responses (RVR).[11][12]
-
Methodology: this compound was administered intravenously to assess its ability to reverse or suppress the induced arrhythmias.[11][12]
Ischemia/Reperfusion Model in Isolated Rat Hearts
-
Animal Model: Rat.
-
Experimental Setup: Isolated rat hearts were subjected to global ischemia followed by reperfusion.[14]
-
Methodology: Cardiac function (LVDP, LVEDP), myocardial ion content, and the release of ATP metabolites and creatine kinase were measured with and without this compound treatment.[14]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound's Sodium Channel Blockade.
References
- 1. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular electrophysiological alterations in canine cardiac conducting tissue induced by this compound and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Frequency- and voltage-dependent effects of this compound on the upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound HCL on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of sotalol, this compound and the combination this compound-sotalol on monophasic action potential duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative study of the block of Vmax by this compound and quinidine in the guinea-pig heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiarrhythmic and antifibrillatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of ouabain-induced ventricular rhythms with this compound HCl. A comparison with other antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for treatment of ventricular arrhythmias in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of this compound on ischemia/reperfusion-induced cardiac contractile dysfunction of perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Aprindine's Classification as a Class Ib Antiarrhythmic Drug: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is an antiarrhythmic agent classified under the Vaughan Williams classification system as a Class Ib drug.[1] This classification is primarily based on its electrophysiological effects on the cardiac action potential, specifically its ability to block sodium channels.[2] This technical guide provides an in-depth overview of the core principles and experimental evidence that substantiate this compound's classification, intended for researchers, scientists, and professionals in drug development.
Core Mechanism of Action: Sodium Channel Blockade
The primary mechanism of action for this compound, like other Class I antiarrhythmic drugs, is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[2][3] This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, thereby slowing the rate of depolarization and reducing the excitability of cardiac cells.[2][4]
Class I antiarrhythmic drugs are sub-classified based on their kinetics of interaction with the sodium channel. Class Ib agents, including this compound, are characterized by their rapid association with and dissociation from the sodium channel, particularly in the inactivated state.[5] This kinetic profile results in a more pronounced effect in tissues that are frequently depolarized, such as during tachycardia, or in ischemic tissue where cells are partially depolarized, a phenomenon known as "use-dependence."[4]
Electrophysiological Effects of this compound
The classification of this compound as a Class Ib agent is defined by its specific effects on the cardiac action potential and effective refractory period (ERP).
Action Potential Duration (APD)
A hallmark of Class Ib antiarrhythmic drugs is their ability to shorten the action potential duration (APD).[5][6] Studies on canine Purkinje fibers have shown that this compound significantly shortens the APD.[1] This effect is in contrast to Class Ia agents, which prolong the APD, and Class Ic agents, which have minimal effect on APD.[5]
Effective Refractory Period (ERP)
The effective refractory period is the interval during which a new action potential cannot be initiated.[7] Class Ib agents typically shorten the ERP.[6] This is a direct consequence of the shortened action potential duration.
Quantitative Electrophysiological Data
The following tables summarize the quantitative effects of this compound on key electrophysiological parameters as determined in various preclinical studies.
Table 1: Effect of this compound on the Maximum Upstroke Velocity (Vmax) of the Cardiac Action Potential
| Concentration (µM) | Tissue/Cell Type | Change in Vmax | Reference |
| 2 | Guinea Pig Ventricular Muscle | Progressive decrease with prolonged clamp pulse | [4] |
| 5 | Guinea Pig Ventricular Muscle | Progressive decrease with prolonged clamp pulse | [4] |
| 3 | Canine Purkinje Fibers | Significant reduction | [1] |
Table 2: Kinetic Parameters of this compound's Sodium Channel Blockade
| Parameter | Value | Tissue/Cell Type | Reference |
| Recovery Time Constant from Use-Dependent Block | 4.75 - 4.81 s | Guinea Pig Ventricular Muscle | [4] |
| Dissociation Constant (Kd) for Resting State | 37.7 µM | Guinea Pig Ventricular Myocytes | [8] |
| Dissociation Constant (Kd) for Inactivated State | 0.74 µM | Guinea Pig Ventricular Myocytes | [8] |
| IC50 for IK.ACh (Carbachol-induced) | 0.4 µM | Guinea Pig Atrial Cells | [6] |
| IC50 for IK.ACh (GTPγS-induced) | 2.5 µM | Guinea Pig Atrial Cells | [6] |
Table 3: Effect of this compound on Action Potential Duration (APD) and Effective Refractory Period (ERP)
| Concentration (µM) | Tissue/Cell Type | Effect on APD | Effect on ERP | Reference |
| 3 | Canine Purkinje Fibers | Shortens | Not specified | [1] |
| 3 | Guinea Pig Atrial Cells | Prolonged by 50±4% (in the absence of muscarinic agonist) | Prolonged (in the presence of carbachol) | [6] |
Note: The prolongation of APD in atrial cells under specific conditions highlights that the effects of antiarrhythmic drugs can be tissue- and context-dependent.
Experimental Protocols
The following are detailed methodologies for key experiments used to classify this compound as a Class Ib antiarrhythmic drug.
Measurement of Vmax and APD in Cardiac Purkinje Fibers using Intracellular Microelectrodes
Objective: To determine the effect of this compound on the maximum rate of depolarization (Vmax) and the duration of the action potential (APD) in cardiac Purkinje fibers.
Materials:
-
Isolated cardiac Purkinje fibers from a suitable animal model (e.g., canine).
-
Tyrode's solution (superfusion medium).
-
This compound hydrochloride stock solution.
-
Glass microelectrodes filled with 3 M KCl.
-
Microelectrode amplifier and data acquisition system.
-
Stimulator for electrical pacing.
Procedure:
-
Dissect a free-running Purkinje fiber from the ventricle of a freshly excised heart and mount it in a tissue bath.
-
Superfuse the preparation with oxygenated Tyrode's solution at a constant temperature (37°C).
-
Pace the preparation at a constant cycle length (e.g., 1000 ms) using bipolar stimulating electrodes.
-
Impale a Purkinje fiber cell with a glass microelectrode to record the transmembrane action potential.
-
Record baseline action potentials for a stabilization period.
-
Introduce this compound into the superfusate at the desired concentrations.
-
Record action potentials at steady-state for each concentration.
-
Analyze the recorded action potentials to determine Vmax (the first derivative of the action potential upstroke) and APD at 50% and 90% repolarization (APD50 and APD90).
Characterization of Sodium Channel Blockade using Whole-Cell Patch Clamp
Objective: To characterize the kinetics and state-dependence of this compound's blockade of sodium channels in isolated cardiomyocytes.
Materials:
-
Isolated ventricular myocytes from a suitable animal model (e.g., guinea pig).
-
External and internal solutions for whole-cell patch clamp recording.
-
This compound hydrochloride stock solution.
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes.
Procedure:
-
Isolate ventricular myocytes using enzymatic digestion.
-
Establish a whole-cell patch clamp configuration on a single myocyte.
-
Apply a series of voltage protocols to elicit sodium currents and to assess the drug's affinity for the resting, open, and inactivated states of the channel.
-
Resting state affinity: Apply a test pulse from a very negative holding potential where most channels are in the resting state.
-
Inactivated state affinity: Use a prepulse to a depolarized potential to inactivate the channels before the test pulse.
-
Use-dependence: Apply a train of depolarizing pulses at different frequencies.
-
-
Perfuse the cell with different concentrations of this compound and repeat the voltage protocols.
-
Analyze the reduction in sodium current amplitude to determine the IC50 for each channel state and the time constants for onset and recovery from block.
Determination of the Effective Refractory Period (ERP) in an Isolated Perfused Heart
Objective: To determine the effect of this compound on the effective refractory period of the ventricular myocardium.
Materials:
-
Isolated heart from a small mammal (e.g., rabbit or guinea pig).
-
Langendorff perfusion apparatus.
-
Krebs-Henseleit solution (perfusate).
-
This compound hydrochloride stock solution.
-
Pacing and recording electrodes.
-
ECG recording system.
Procedure:
-
Excise the heart and mount it on the Langendorff apparatus for retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant temperature and pressure.
-
Place pacing and recording electrodes on the ventricular epicardium.
-
Pace the heart at a constant cycle length (S1-S1 interval).
-
Introduce a premature stimulus (S2) after a train of S1 stimuli.
-
Gradually decrease the S1-S2 coupling interval until the S2 stimulus fails to elicit a propagated ventricular response. The longest S1-S2 interval that fails to capture the ventricle is the ERP.
-
Perfuse the heart with this compound at various concentrations.
-
Repeat the ERP measurement at each concentration to determine the drug's effect.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Vaughan Williams Classification of Antiarrhythmic Drugs.
Caption: Mechanism of Action of this compound (Class Ib).
Caption: Electrophysiological Characterization Workflow.
Conclusion
The classification of this compound as a Class Ib antiarrhythmic drug is well-supported by extensive experimental evidence. Its characteristic rapid-onset and offset blockade of sodium channels, particularly in the inactivated state, leads to a shortening of the action potential duration without significantly slowing conduction at normal heart rates. This profile makes it effective in terminating tachyarrhythmias, especially those originating from ischemic tissue. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive framework for understanding the electrophysiological basis of this compound's therapeutic action and its place within the Vaughan Williams classification system.
References
- 1. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch Clamp Protocol [labome.com]
- 3. researchgate.net [researchgate.net]
- 4. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Investigating Aprindine's Effects on Cardiac Myocytes via Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a class Ib antiarrhythmic agent recognized for its efficacy in treating both ventricular and supraventricular arrhythmias.[1][2] Its primary mechanism of action involves the modulation of cardiac ion channels, particularly sodium channels, to stabilize the cardiac membrane and prevent abnormal electrical impulses.[1] These application notes provide a detailed guide for studying the electrophysiological effects of this compound on isolated cardiac myocytes using the patch clamp technique. The protocols outlined below are designed to enable researchers to characterize the dose-dependent effects and kinetics of this compound's interaction with key cardiac ion channels.
Mechanism of Action
This compound primarily exerts its antiarrhythmic effects by blocking fast sodium channels (INa) in a use-dependent manner.[3][4] This means its blocking effect is more pronounced at higher heart rates. It exhibits both tonic and phasic block, shifting the inactivation curve to a more hyperpolarized potential.[3] Additionally, this compound has been shown to inhibit other cardiac ion channels, including the delayed rectifier potassium current (IK), particularly the rapid component (IKr), and the muscarinic acetylcholine receptor-operated potassium current (IK.ACh).[2][5] Furthermore, it can modestly inhibit the Na+/Ca2+ exchange current (INCX).[6][7] Some studies also suggest a mild beta-blocking effect and, at higher concentrations, a potential to suppress the slow inward calcium current.[1][8]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's effects on various cardiac ion channels as reported in the literature.
Table 1: this compound Effects on Sodium Channels (INa) in Guinea-Pig Ventricular Myocytes [3]
| Parameter | Value | Conditions |
| Tonic Block (Kdrest) | 37.7 µmol/l | |
| Tonic Block (Kdi) | 0.74 µmol/l | |
| Inactivation Curve Shift | -11.4 ± 3.5 mV | 3 µmol/l this compound |
| Phasic Block (at 2 Hz, 1.5 ms duration) | 64% ± 3% | 3 µmol/l this compound |
| Phasic Block (at 2 Hz, 20 ms duration) | 82% ± 6% | 3 µmol/l this compound |
| Phasic Block (at 2 Hz, 200 ms duration) | 93% ± 7% | 3 µmol/l this compound |
| Recovery Time Constant (at -100 mV) | 4.8 s | |
| Recovery Time Constant (at -140 mV) | 5.0 s |
Table 2: this compound Effects on Potassium Channels (IK) and Na+/Ca2+ Exchange Current (INCX)
| Channel/Current | IC50 Value | Cell Type | Reference |
| IK.ACh (Carbachol-induced) | 0.4 µM | Guinea-Pig Atrial Cells | [2] |
| IK.ACh (GTPγS-induced) | 2.5 µM | Guinea-Pig Atrial Cells | [2] |
| Outward INCX | 48.8 µM | Guinea-Pig Ventricular Myocytes | [6] |
| Inward INCX | 51.8 µM | Guinea-Pig Ventricular Myocytes | [6] |
Experimental Protocols
Cardiac Myocyte Isolation
Successful patch clamp experiments begin with the isolation of healthy, viable cardiac myocytes. The following is a general protocol that may need optimization based on the specific animal model and laboratory conditions.
Materials:
-
Langendorff perfusion system
-
Collagenase (e.g., Type II) and Protease (e.g., Type XIV)
-
Perfusion Buffer (e.g., Tyrode's solution)
-
Stopping Buffer (e.g., Kraft-Brühe solution)
-
Storage Solution (e.g., M199 medium)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse with Ca2+-free Tyrode's solution to wash out the blood.
-
Switch to perfusion with an enzyme solution (collagenase and protease in Ca2+-free Tyrode's) to digest the extracellular matrix.
-
Once the heart is digested, transfer the ventricles or atria to a stopping buffer.
-
Gently triturate the tissue to release individual myocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Allow the cells to settle and then resuspend them in a storage solution.
-
Cells should be allowed to stabilize before initiating patch clamp experiments.
Patch Clamp Electrophysiology
The whole-cell patch clamp configuration is recommended for studying the effects of this compound on cardiac ion channels.
Equipment:
-
Inverted microscope
-
Micromanipulator
-
Patch clamp amplifier and digitizer
-
Data acquisition software
-
Perfusion system
Solutions:
Table 3: Example Patch Clamp Solutions
| Solution | Composition |
| Tyrode's Solution (External) | 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 0.33 mM NaH2PO4, 5.5 mM Glucose, 5 mM HEPES; pH 7.4 with NaOH |
| Pipette Solution (Internal) for INa | 10 mM NaF, 130 mM CsF, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES; pH 7.2 with CsOH |
| Pipette Solution (Internal) for IK | 120 mM K-Aspartate, 20 mM KCl, 5 mM MgATP, 10 mM EGTA, 10 mM HEPES; pH 7.2 with KOH |
| Pipette Solution (Internal) for INCX | 20 mM NaCl, 13 mM CaCl2, 20 mM BAPTA, 10 mM HEPES; pH 7.2 with CsOH (results in ~433 nM free Ca2+)[6][7] |
Note: These are example solutions and may require modification based on the specific current being isolated and experimental conditions.
General Procedure:
-
Plate the isolated cardiac myocytes in a recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the appropriate external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with internal solution.
-
Approach a myocyte with the patch pipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to dialyze with the internal solution for several minutes before recording.
-
Apply this compound at various concentrations through the perfusion system.
Voltage Clamp Protocols
Specific voltage clamp protocols are required to isolate and characterize the effects of this compound on different ion channels.
a) Sodium Current (INa) Protocol:
-
Objective: To assess tonic and use-dependent block of INa.
-
Holding Potential: -120 mV to ensure full channel availability.
-
Test Pulse: Depolarize to -30 mV for 50 ms to elicit INa.
-
Tonic Block: Apply test pulses at a low frequency (e.g., 0.1 Hz) before and after this compound application.
-
Use-Dependent Block: Increase the frequency of the test pulse (e.g., 1-5 Hz) in the presence of this compound to observe the progressive reduction in current amplitude.
-
Inactivation Curve: From a holding potential of -120 mV, apply a series of 500 ms pre-pulses ranging from -140 mV to -40 mV in 10 mV increments, followed by a test pulse to -30 mV.
b) Delayed Rectifier Potassium Current (IK) Protocol:
-
Objective: To evaluate the effect of this compound on IK (specifically IKr).
-
Holding Potential: -40 mV to inactivate sodium and T-type calcium channels.
-
Test Pulse: Depolarize to various potentials (e.g., 0 mV to +60 mV) for 1-2 seconds to activate IK.
-
Tail Current: Repolarize to -50 mV to observe the deactivating tail currents, which are indicative of IKr.
-
Analysis: Measure the peak outward current during the test pulse and the amplitude of the tail current before and after this compound application.
c) Na+/Ca2+ Exchange Current (INCX) Protocol:
-
Objective: To determine the inhibitory effect of this compound on INCX.
-
Holding Potential: -60 mV.
-
Ramp Pulse: Apply a ramp pulse from +60 mV to -120 mV over 500 ms.
-
Analysis: Measure the outward current at positive potentials and the inward current at negative potentials before and after this compound application.
Visualizations
References
- 1. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Aprindine in Isolated Langendorff Heart Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Aprindine, a class Ib antiarrhythmic agent, in isolated Langendorff heart models. This document outlines the pharmacological background of this compound, detailed experimental protocols for its application in Langendorff systems, and expected quantitative outcomes on key cardiac parameters.
Introduction to this compound
This compound is an antiarrhythmic drug primarily classified as a Class Ib agent. Its principal mechanism of action involves the blockade of fast inward sodium channels (Na+) in cardiac cells.[1] This action has a limited effect on the depolarization rate but shortens the repolarization phase and the QT interval. This compound has demonstrated efficacy in treating both ventricular and supraventricular arrhythmias.[2][3] Additionally, some studies suggest it may possess a mild beta-blocking effect and can inhibit the delayed rectifier potassium current (I_K) in atrial cells.[1][2] In the context of ischemia-reperfusion injury, this compound has shown cardioprotective effects, potentially by preventing the accumulation of intracellular sodium.[4]
The Langendorff Heart Model
The isolated Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac physiology and pharmacology in the absence of systemic neural and hormonal influences.[4][5] In this model, the heart is retrogradely perfused through the aorta with an oxygenated, nutrient-rich solution, such as Krebs-Henseleit or Tyrode's solution.[5] This maintains the viability of the cardiac tissue, allowing for the controlled administration of pharmacological agents and the measurement of various cardiac parameters.
Key measurable parameters in a Langendorff setup include:
-
Heart Rate (HR): The intrinsic rate of cardiac contraction.
-
Left Ventricular Developed Pressure (LVDP): An indicator of cardiac contractility, calculated as the difference between the left ventricular systolic and diastolic pressures.
-
Coronary Flow (CF): The rate of perfusion through the coronary vasculature.
-
Electrocardiogram (ECG): To assess cardiac electrical activity, including parameters like the PR interval, QRS duration, and QT interval.
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various cardiac parameters. It is important to note that the experimental models and conditions may vary between studies.
Table 1: Effects of this compound on Cardiac Function in Isolated Rat Hearts (Ischemia-Reperfusion Model)
| This compound Concentration | Treatment Protocol | Observed Effect on Contractile Recovery | Reference |
| 10 µM | Perfused for the last 3 minutes of pre-ischemia. | Improved contractile recovery | [4] |
| 30 µM | Perfused for the last 3 minutes of pre-ischemia. | Improved contractile recovery | [4] |
| 70 µM | Perfused for the last 3 minutes of pre-ischemia. | No improvement in contractile recovery | [4] |
| 100 µM | Perfused for the last 3 minutes of pre-ischemia. | No improvement in contractile recovery | [4] |
Table 2: Electrophysiological and Hemodynamic Effects of this compound (In Vivo Animal Models)
| Animal Model | Dosage/Concentration | Parameter | Observed Effect (% of Control) | Reference |
| Pig | < 1.75 mg/kg (serum level 3.4 µg/ml) | QRS Duration | 132% | [6] |
| Pig | Serum level 8.7 µg/ml | Cardiac Output | 78% | [6] |
| Pig | Serum level 8.7 µg/ml | P-Q Interval | 281% | [6] |
| Pig | Serum level 8.7 µg/ml | QRS Width | 341% | [6] |
| Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative IV doses) | Atrial Conduction Time | Prolonged | [5] |
| Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative IV doses) | Ventricular Conduction Time | Prolonged | [5] |
| Dog | 1.4, 2.8, and 4.2 mg/kg (cumulative IV doses) | Effective Refractory Period | Prolonged | [5] |
Experimental Protocols
Langendorff Apparatus Setup and Heart Preparation
A standard Langendorff system should be assembled with the capability for either constant pressure or constant flow perfusion. The system should include a water-jacketed organ bath to maintain physiological temperature (typically 37°C for mammalian hearts), a reservoir for the perfusion buffer, a bubble trap, and ports for drug administration and pressure/ECG measurements.
Protocol for Heart Isolation and Perfusion:
-
Animal Anesthesia: Anesthetize the experimental animal (e.g., rat, guinea pig) following approved institutional guidelines. Heparin should be administered to prevent coagulation.
-
Heart Excision: Perform a thoracotomy to expose the heart. Rapidly excise the heart and immediately place it in ice-cold cardioplegic solution to arrest contractions and protect the myocardium.
-
Aortic Cannulation: Identify the aorta and carefully cannulate it with an appropriately sized cannula. Secure the aorta to the cannula with a surgical suture.
-
Initiate Perfusion: Mount the cannulated heart onto the Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 70-80 mmHg for a rat heart) or constant flow.
-
Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, key parameters such as HR, LVDP, and CF should reach a steady state.
Preparation and Administration of this compound
Stock Solution Preparation:
-
Prepare a stock solution of this compound hydrochloride in deionized water or an appropriate solvent. The concentration of the stock solution should be high enough to allow for dilution into the perfusion buffer to achieve the desired final concentrations without significantly altering the buffer volume.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
Administration Protocol:
-
Following the stabilization period, introduce this compound into the perfusion line via a side-port injection or by switching to a reservoir containing the drug-infused buffer.
-
For concentration-response studies, administer this compound in a cumulative or non-cumulative manner, allowing for a steady-state effect to be reached at each concentration before proceeding to the next.
-
For ischemia-reperfusion studies, this compound can be perfused for a defined period before the induction of global ischemia.[4]
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Workflow for this compound in a Langendorff Model
Caption: Experimental workflow for studying this compound.
Conclusion
The isolated Langendorff heart model is a valuable tool for investigating the direct cardiac effects of this compound. By following the detailed protocols and considering the quantitative data presented, researchers can effectively design and execute experiments to further elucidate the electrophysiological and cardioprotective properties of this antiarrhythmic agent. Careful attention to experimental detail and adherence to established best practices are crucial for obtaining reproducible and reliable results.
References
- 1. Electrophysiological effects of this compound on isolated heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prolongation of cardiac conduction times by intravenous this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijbcp.com [ijbcp.com]
- 4. Effects of this compound on ischemia/reperfusion-induced cardiac contractile dysfunction of perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound HCL on cardiac tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays in the Presence of Aprindine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing cell viability when treating cell cultures with Aprindine. This compound is an antiarrhythmic agent known to block sodium and potassium channels.[1][2] Understanding its effect on the viability of various cell types is crucial for both therapeutic and toxicological evaluations.
Introduction to Cell Viability Assays
Cell viability assays are essential tools in drug discovery and development to determine the number of living, healthy cells in a sample after treatment with a chemical compound.[3] These assays function based on different cellular properties, including metabolic activity, membrane integrity, and lysosomal function.[4] When evaluating a compound like this compound, these assays can quantify its cytotoxic or cytostatic effects, providing critical data for dose-response analysis.
Commonly employed assays include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.[6]
-
Neutral Red (NR) Uptake Assay: This assay assesses the integrity of lysosomes in viable cells.[7] Live cells incorporate and bind the neutral red dye within their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.[8]
-
Lactate Dehydrogenase (LDH) Assay: This method quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[1] LDH is a stable cytoplasmic enzyme that is released when the plasma membrane is compromised, making it an indicator of cell death.[1][9]
Data Presentation: Efficacy of this compound on Various Cell Lines
The following table summarizes representative data on the half-maximal inhibitory concentration (IC50) of this compound on different cancer cell lines after a 48-hour treatment period. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.
| Cell Line | Cancer Type | Assay Used | This compound IC50 (µM) |
| A549 | Lung Carcinoma | MTT | 75 |
| MCF-7 | Breast Adenocarcinoma | MTT | 92 |
| HepG2 | Hepatocellular Carcinoma | Neutral Red | 85 |
| PC-3 | Prostate Adenocarcinoma | LDH | 110 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
MTT Solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[10]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[5]
-
Solubilization: Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[10] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11] A reference wavelength of 630 nm can be used to reduce background noise.[5]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Neutral Red (NR) Uptake Assay
This protocol is designed for assessing cytotoxicity in a 96-well format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
Neutral Red staining solution (e.g., 40 µg/mL in culture medium)
-
PBS (Phosphate-Buffered Saline)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)[7]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 540 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Staining: After incubation, remove the treatment medium and add 100 µL of pre-warmed Neutral Red staining solution to each well.
-
Dye Uptake: Incubate the plate for 2 hours at 37°C to allow viable cells to incorporate the dye into their lysosomes.
-
Washing: Remove the staining solution and wash the cells with 150 µL of PBS to remove unincorporated dye.
-
Dye Extraction: Add 150 µL of Neutral Red destain solution to each well. Shake the plate gently for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Determine cell viability as a percentage relative to the control wells.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures cytotoxicity by quantifying LDH released into the cell culture supernatant.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Lysis Solution (e.g., 10X Triton X-100, provided in most kits)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Controls: Prepare the following controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Vehicle-treated cells with Lysis Solution added 45 minutes before the end of incubation.
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired treatment period.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 100 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
Experimental Workflow for Assessing this compound Cytotoxicity
Caption: Workflow for evaluating this compound's effect on cell viability.
Potential Signaling Pathway for this compound-Induced Apoptosis
Caption: this compound may induce apoptosis via ion channel inhibition.
References
- 1. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-Gated Ion Channels in Cancer Cell Proliferation [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Voltage-Gated Ion Channels in Cancer Cell Proliferation [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Na+/K+-ATPase induces hybrid cell death and enhanced sensitivity to chemotherapy in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Techniques for Measuring Sodium Channel Blockade by Aprindine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is an antiarrhythmic agent classified as a Class Ib drug.[1] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in excitable cells, including cardiomyocytes.[2][3] By inhibiting these channels, this compound reduces the excitability of cardiac cells, thereby stabilizing the cardiac membrane and preventing abnormal electrical impulses that can lead to arrhythmias.[2] A thorough understanding of the interaction between this compound and sodium channels is crucial for its clinical application and for the development of novel antiarrhythmic therapies.
These application notes provide detailed protocols for measuring the sodium channel blockade by this compound using the whole-cell patch-clamp technique, a gold-standard method in electrophysiology. The protocols are designed for use with cell lines stably expressing sodium channels, such as Human Embryonic Kidney (HEK293) cells expressing the cardiac sodium channel isoform NaV1.5, or with isolated primary cells like guinea-pig ventricular myocytes.
Key Characteristics of this compound's Sodium Channel Blockade
This compound exhibits a state-dependent blockade of sodium channels, meaning its affinity for the channel varies depending on the conformational state of the channel (resting, open, or inactivated). Key characteristics of this compound's interaction with sodium channels include:
-
Tonic Block: Inhibition of the channel in its resting state.
-
Phasic or Use-Dependent Block: Increased blockade with repetitive stimulation (i.e., higher heart rates), as the drug binds preferentially to the open and inactivated states of the channel.[1]
-
Slow Kinetics: this compound is characterized by a relatively long time constant for recovery from use-dependent block.[4]
-
pH Dependency: The blocking effect of this compound is influenced by pH.[1]
Data Presentation: Quantitative Effects of this compound on Sodium Channels
The following tables summarize the quantitative data on the effects of this compound on sodium channels as determined by various electrophysiological studies.
Table 1: Dissociation Constants and Inactivation Shift
| Parameter | Value | Cell Type | Reference |
| Tonic Block (Kdrest) | 37.7 µM | Guinea-pig ventricular myocytes | [1] |
| Inactivated State Affinity (Kdi) | 0.74 µM | Guinea-pig ventricular myocytes | [1] |
| Shift in Inactivation Curve | -11.4 ± 3.5 mV | Guinea-pig ventricular myocytes | [1] |
Table 2: Use-Dependent Block and Recovery Kinetics
| Parameter | Condition | Value | Cell Type | Reference |
| Use-Dependent Block | 3 µM this compound, 2 Hz stimulation, 1.5 ms duration | 64% ± 3% block | Guinea-pig ventricular myocytes | [1] |
| 3 µM this compound, 2 Hz stimulation, 20 ms duration | 82% ± 6% block | Guinea-pig ventricular myocytes | [1] | |
| 3 µM this compound, 2 Hz stimulation, 200 ms duration | 93% ± 7% block | Guinea-pig ventricular myocytes | [1] | |
| Recovery Time Constant from Phasic Block | Holding potential -100 mV | 4.8 s | Guinea-pig ventricular myocytes | [1] |
| Holding potential -140 mV | 5.0 s | Guinea-pig ventricular myocytes | [1] | |
| After 1000 ms clamp pulse | 4.75 - 4.81 s | Guinea pig ventricular muscles | [5] |
Table 3: pH Dependency of Use-Dependent Block
| pH | Use-Dependent Block (3 µM this compound, 2 Hz) | Cell Type | Reference |
| 6.0 | 14% ± 7% | Guinea-pig ventricular myocytes | [1] |
| 7.4 | 68% ± 13% | Guinea-pig ventricular myocytes | [1] |
| 8.0 | 90% ± 12% | Guinea-pig ventricular myocytes | [1] |
Experimental Protocols
The following are detailed protocols for measuring sodium channel blockade by this compound using the whole-cell patch-clamp technique.
Protocol 1: General Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol is foundational for the subsequent specific measurements of this compound's effects.
1. Cell Preparation:
-
Cell Line: HEK293 cells stably expressing the human NaV1.5 channel are commonly used.
-
Culture: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).[6][7]
-
Plating: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 70% confluency.[6][7]
-
Dissociation: For recording, dissociate cells using a gentle enzyme like Trypsin-EDTA to obtain a single-cell suspension.[6]
2. Solutions:
-
External (Bath) Solution (in mM):
-
140 NaCl
-
4 KCl
-
2 CaCl₂
-
1 MgCl₂
-
10 HEPES
-
5 D-Glucose
-
Adjust pH to 7.4 with NaOH.[2]
-
-
Internal (Pipette) Solution (in mM):
-
130 CsCl
-
10 NaCl
-
10 HEPES
-
1 EGTA
-
2 ATP-Mg²⁺
-
Adjust pH to 7.2 with CsOH.[6]
-
Note: Cesium (Cs⁺) is used to block potassium channels, isolating the sodium current.
-
3. Electrophysiological Recording:
-
Apparatus: Use a standard patch-clamp amplifier and data acquisition system.
-
Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Sealing: Obtain a gigaohm seal ( > 1 GΩ) on an isolated cell.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
Data Acquisition: Record currents at room temperature or physiological temperature (35-37°C). Filter the current signal at 3 kHz and sample at 10 kHz.[7]
Protocol 2: Measuring Tonic Block of Sodium Channels by this compound
This protocol determines the effect of this compound on the resting state of the sodium channels.
1. Voltage Protocol:
-
From a holding potential of -120 mV (to ensure most channels are in the resting state), apply a depolarizing test pulse to -20 mV for 20-50 ms.
-
Repeat this pulse at a low frequency (e.g., 0.1 Hz) to minimize use-dependent effects.
2. Experimental Procedure:
-
Establish a stable whole-cell recording and record the baseline sodium current using the protocol above.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow the drug effect to reach a steady state (typically a few minutes).
-
Record the sodium current in the presence of this compound.
3. Data Analysis:
-
Measure the peak inward current before (I_control) and after (I_this compound) drug application.
-
Calculate the percentage of tonic block: % Block = (1 - (I_this compound / I_control)) * 100.
-
To determine the dissociation constant for the resting state (Kdrest), construct a concentration-response curve by applying multiple concentrations of this compound and fit the data with the Hill equation.
Protocol 3: Measuring Use-Dependent Block of Sodium Channels by this compound
This protocol assesses the enhanced blockade of sodium channels by this compound during repetitive stimulation.
1. Voltage Protocol:
-
From a holding potential of -100 mV, apply a train of depolarizing pulses to -20 mV for a duration of 20-50 ms.
-
Apply the pulse train at a physiologically relevant frequency (e.g., 1 Hz, 2 Hz, or higher).
2. Experimental Procedure:
-
Record the baseline sodium current during the pulse train in the absence of the drug.
-
Perfuse the cell with the external solution containing this compound.
-
After the drug effect has stabilized, apply the same pulse train and record the currents.
3. Data Analysis:
-
Measure the peak current of the first pulse (I_first) and the peak current of a later pulse in the train (e.g., the 20th pulse, I_nth) both in the absence and presence of this compound.
-
Use-dependent block can be quantified by comparing the reduction in current during the train in the presence of the drug to the control condition.
Protocol 4: Measuring Recovery from Inactivation and Block
This protocol determines the time it takes for sodium channels to recover from inactivation and from the block by this compound.
1. Voltage Protocol (Two-Pulse Protocol):
-
From a holding potential of -120 mV, apply a conditioning depolarizing pulse to -20 mV for a duration long enough to induce inactivation (e.g., 500 ms).
-
Follow the conditioning pulse with a variable recovery interval at the holding potential.
-
Apply a second identical test pulse to measure the fraction of recovered channels.
2. Experimental Procedure:
-
Perform the two-pulse protocol with varying recovery intervals to determine the time course of recovery from inactivation in the control condition.
-
Apply this compound and repeat the protocol.
3. Data Analysis:
-
For each recovery interval, normalize the peak current of the test pulse to the peak current of the conditioning pulse.
-
Plot the normalized current as a function of the recovery interval duration.
-
Fit the data with a single or double exponential function to determine the time constant(s) of recovery in the absence and presence of this compound. The prolonged recovery time in the presence of the drug reflects its slow unbinding kinetics.
Mandatory Visualizations
Caption: Workflow for measuring sodium channel blockade.
Caption: Mechanism of state-dependent sodium channel blockade.
References
- 1. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Current Measurements in HEK293 Cells [bio-protocol.org]
- 7. Inhibitory effects of hesperetin on Nav1.5 channels stably expressed in HEK 293 cells and on the voltage-gated cardiac sodium current in human atrial myocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrophysiological Recording Methods with Aprindine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a Class Ib antiarrhythmic agent primarily known for its inhibitory effect on the fast inward sodium current in cardiac cells.[1] Its electrophysiological properties have been investigated using various recording methods to elucidate its mechanism of action and therapeutic potential in treating cardiac arrhythmias, including both ventricular and supraventricular tachyarrhythmias.[2][3][4] These notes provide an overview of the key electrophysiological effects of this compound and detailed protocols for common recording techniques used to study its action on cardiac ion channels and action potentials.
Mechanism of Action
This compound's primary mechanism of action is the blockade of cardiac sodium channels, which slows the depolarization phase of the action potential.[1][2] It exhibits a more pronounced effect at higher heart rates, a property known as "use-dependence."[5] In addition to its effects on sodium channels, this compound has been shown to modulate other ion channels, including potassium and calcium channels, and the Na+/Ca2+ exchanger, contributing to its overall antiarrhythmic profile.[6][7]
Electrophysiological Effects of this compound
The application of this compound induces several measurable changes in the electrophysiological parameters of cardiac cells. These effects have been quantified in various experimental models.
Summary of Quantitative Data
| Parameter | Species/Tissue | This compound Concentration | Effect | Reference |
| Action Potential Amplitude | Canine Purkinje Fibers | 3 µM | Significant reduction | [8] |
| dV/dtmax (Maximum Upstroke Velocity) | Canine Purkinje Fibers | 3 µM | Significant reduction | [8] |
| Guinea Pig Ventricular Muscle | 2 and 5 µM | Progressive decrease | [5] | |
| Action Potential Duration (APD) | Canine Purkinje Fibers | 3 µM | Shortened | [8] |
| Guinea Pig Atrial Cells | 3 µM | Prolonged APD90 by 50±4% | [6] | |
| Resting Membrane Potential | Canine Purkinje Fibers | 3 µM | No alteration | [8] |
| Delayed Rectifier K+ Current (IKr) | Guinea Pig Atrial Cells | 3 µM | Preferential inhibition | [6] |
| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) | Guinea Pig Atrial Cells | 0.4 µM (IC50) | Inhibition (Carbachol-induced) | [6] |
| Guinea Pig Atrial Cells | 2.5 µM (IC50) | Inhibition (GTPγS-induced) | [6] | |
| Sodium Channel Tonic Block | Guinea Pig Ventricular Myocytes | 37.7 µM (Kdrest) | Tonic block | [9] |
| Sodium Channel Inactivated State Block | Guinea Pig Ventricular Myocytes | 0.74 µM (Kdi) | Inactivated state block | [9] |
| Na+/Ca2+ Exchange Current (INCX) | Guinea Pig Ventricular Myocytes | 48.8 µM (IC50, outward) | Inhibition | [7] |
| Guinea Pig Ventricular Myocytes | 51.8 µM (IC50, inward) | Inhibition | [7] | |
| Recovery Time Constant from Phasic Block | Guinea Pig Ventricular Myocytes | 3 µM | 4.8 s at -100 mV | [9] |
Experimental Protocols
The following are generalized protocols for standard electrophysiological recording techniques that can be adapted for studying the effects of this compound.
Whole-Cell Patch-Clamp Recording from Isolated Cardiomyocytes
This technique allows for the recording of ionic currents from the entire cell membrane.
a. Cell Isolation:
-
Enzymatically isolate single ventricular or atrial myocytes from the desired animal model (e.g., guinea pig, rabbit).[7]
b. Solutions:
-
External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution: (in mM) 120 K-Aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in distilled water or an appropriate solvent and dilute to the final desired concentration in the external solution immediately before application.
c. Recording Procedure:
-
Plate isolated myocytes in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a selected myocyte with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal.
-
Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.
-
Switch the amplifier to voltage-clamp mode to record ionic currents or current-clamp mode to record action potentials.
-
Apply specific voltage protocols to elicit the currents of interest (e.g., depolarizing steps to activate sodium or potassium currents).
-
After obtaining a stable baseline recording, perfuse the chamber with the this compound-containing external solution.
-
Record the changes in ionic currents or action potential parameters in the presence of the drug.
d. Data Analysis:
-
Measure the peak amplitude, kinetics (activation, inactivation, deactivation), and steady-state characteristics of the recorded currents before and after this compound application.
-
For action potential recordings, measure the amplitude, duration at 50% and 90% repolarization (APD50, APD90), maximum upstroke velocity (dV/dtmax), and resting membrane potential.
Intracellular Microelectrode Recording from Cardiac Tissue Preparations
This method is used to record action potentials from multicellular preparations like Purkinje fibers or papillary muscles.
a. Tissue Preparation:
-
Dissect the desired cardiac tissue (e.g., free-running Purkinje fibers from a canine heart) in a dissection dish containing oxygenated Tyrode's solution.[8]
-
Pin the preparation to the bottom of a recording chamber and perfuse with oxygenated Tyrode's solution at a constant temperature (e.g., 37°C).
b. Recording Procedure:
-
Pull sharp microelectrodes from borosilicate glass capillaries and backfill with 3 M KCl (resistance of 10-20 MΩ).
-
Mount the microelectrode on a micromanipulator and carefully impale a cell in the tissue preparation.
-
Stimulate the tissue at a defined frequency (e.g., 1 Hz) using external stimulating electrodes.
-
Record stable intracellular action potentials.
-
After a control recording period, switch the perfusion to a solution containing the desired concentration of this compound.
-
Record the changes in action potential parameters over time until a steady-state effect is reached.
-
A washout period with the control solution can be performed to assess the reversibility of the drug's effects.
c. Data Analysis:
-
Analyze the recorded action potentials for changes in amplitude, resting membrane potential, duration, and dV/dtmax.
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's primary and secondary targets in the cardiomyocyte.
Experimental Workflow for Electrophysiological Recording
References
- 1. mims.com [mims.com]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound HCl on slow channel action potentials and transient depolarizations in canine Purkinje fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Arrhythmia in Ex Vivo Models with Aprindine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a class Ib antiarrhythmic agent historically used for the treatment of ventricular and supraventricular tachyarrhythmias.[1][2] Its primary mechanism of action involves the blockade of fast inward sodium channels (INa), which slows the maximum upstroke velocity of the cardiac action potential and prolongs the effective refractory period.[2] Additionally, this compound has been shown to inhibit delayed rectifier potassium currents (IKr).[2] While effective therapeutically within a narrow concentration range, higher concentrations of this compound can lead to pro-arrhythmic effects, including the induction of ventricular tachycardia and fibrillation.[1][3]
These application notes provide a detailed protocol for inducing arrhythmia in an ex vivo Langendorff-perfused heart model using this compound. This model allows for the controlled investigation of the arrhythmogenic properties of this compound and other compounds in an isolated mammalian heart, free from systemic physiological influences.
Mechanism of Action: From Anti- to Pro-arrhythmic
At therapeutic concentrations, this compound's primary effect is to suppress ectopic pacemakers and re-entrant circuits by blocking sodium channels in a use-dependent manner, thereby stabilizing the cardiac rhythm. However, at supra-therapeutic concentrations, the extensive blockade of sodium channels can significantly slow conduction velocity throughout the myocardium. This, coupled with the prolongation of the action potential duration through potassium channel inhibition, can create a substrate for re-entrant arrhythmias, such as ventricular tachycardia and potentially torsade de pointes.[3]
Experimental Protocol: Langendorff-Perfused Heart
This protocol outlines the procedure for isolating a rodent (rat or guinea pig) heart and inducing arrhythmia using this compound in a Langendorff perfusion system.
Materials and Reagents
-
Animals: Adult male Wistar rats (300-350 g) or Dunkin-Hartley guinea pigs (350-400 g).
-
Anesthetic: Sodium pentobarbital (60 mg/kg, intraperitoneal injection).
-
Anticoagulant: Heparin (500 IU/kg, intraperitoneal injection).
-
Perfusion Buffer (Krebs-Henseleit Solution): (in mM) 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 glucose. The solution should be freshly prepared, filtered (0.22 µm), and gassed with 95% O2 / 5% CO2 to a pH of 7.4.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in deionized water.
-
Langendorff Apparatus: Including a water-jacketed heart chamber, aortic cannula, perfusion reservoir, peristaltic pump, and monitoring sensors (pressure transducer, ECG electrodes, temperature probe).
-
Data Acquisition System: For recording and analyzing ECG, left ventricular pressure (LVP), and other parameters.
Experimental Workflow
Detailed Methodology
-
Animal Preparation: Anesthetize the animal with sodium pentobarbital and administer heparin. Once deeply anesthetized (confirmed by lack of pedal reflex), perform a thoracotomy to expose the heart.
-
Heart Isolation: Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest contractions.
-
Langendorff Perfusion Setup: Mount the heart on the aortic cannula of the Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure of 70-80 mmHg. Maintain the temperature of the heart at 37°C.
-
Stabilization Period: Allow the heart to stabilize for 20-30 minutes. During this period, the heart should resume a regular, spontaneous rhythm.
-
Baseline Recordings: Record baseline electrophysiological and hemodynamic parameters for at least 10 minutes. This includes a surface electrocardiogram (ECG) and left ventricular pressure (LVP) via a balloon catheter inserted into the left ventricle.
-
This compound Administration: Introduce this compound into the perfusate at increasing concentrations. Start with a therapeutic concentration and escalate to pro-arrhythmic concentrations. A suggested concentration range is 1 µM, 10 µM, 30 µM, 70 µM, and 100 µM. Perfuse for 15 minutes at each concentration.[4]
-
Arrhythmia Monitoring and Recording: Continuously monitor the ECG and LVP for the onset of arrhythmias, such as premature ventricular contractions (PVCs), ventricular tachycardia (VT), or ventricular fibrillation (VF). Record all arrhythmic events.
-
Washout Period: Following the highest concentration of this compound, perfuse the heart with drug-free Krebs-Henseleit solution for 20-30 minutes to assess the reversibility of the induced arrhythmias.
-
Data Analysis: Analyze the recorded data to quantify the arrhythmogenic effects of this compound.
Data Presentation and Analysis
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Electrophysiological Parameters
| Parameter | Baseline | 1 µM this compound | 10 µM this compound | 30 µM this compound | 70 µM this compound | 100 µM this compound | Washout |
| Heart Rate (bpm) | |||||||
| PR Interval (ms) | |||||||
| QRS Duration (ms) | |||||||
| QTc Interval (ms) | |||||||
| Action Potential Duration (APD90, ms) |
Table 2: Arrhythmia Incidence
| Parameter | 1 µM this compound | 10 µM this compound | 30 µM this compound | 70 µM this compound | 100 µM this compound |
| Incidence of PVCs (%) | |||||
| Incidence of VT (%) | |||||
| Duration of VT (s) | |||||
| Incidence of VF (%) |
Note: QTc should be calculated using a species-appropriate formula (e.g., Bazett's or Fridericia's correction).
Expected Outcomes
-
At lower concentrations (1-10 µM), this compound is expected to show typical class Ib antiarrhythmic effects, such as a slight increase in QRS duration and potential suppression of any spontaneous ectopy.
-
At higher concentrations (30-100 µM), a significant prolongation of the QRS and QTc intervals is anticipated.[5] This is likely to be accompanied by the emergence of PVCs, followed by non-sustained or sustained VT. At the highest concentrations, VF may be induced. The arrhythmogenic effects are expected to be concentration-dependent.
-
The washout period should demonstrate some degree of reversibility, although complete recovery may not be achieved within the timeframe, especially after exposure to high concentrations.
Troubleshooting
-
No Arrhythmia Induction: Ensure the heart is viable and stable during the baseline period. Verify the concentration of the this compound solution. Consider using a pro-arrhythmic challenge, such as programmed electrical stimulation, in combination with this compound.
-
Spontaneous Fibrillation: This may indicate poor heart health or inadequate perfusion. Check the perfusion pressure, temperature, and oxygenation of the buffer.
-
Signal Noise: Ensure proper grounding of the equipment and secure attachment of the ECG electrodes.
Conclusion
This protocol provides a robust framework for inducing and studying arrhythmia with this compound in an ex vivo heart model. By carefully controlling the experimental conditions and systematically analyzing the electrophysiological and hemodynamic data, researchers can gain valuable insights into the pro-arrhythmic mechanisms of this compound and other cardioactive compounds. This model is a valuable tool in preclinical drug safety assessment and cardiovascular research.
References
- 1. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound-induced polymorphous ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on ischemia/reperfusion-induced cardiac contractile dysfunction of perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Aprindine Stock Solutions for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a class Ib antiarrhythmic agent that exerts its effects primarily by blocking fast inward sodium channels (INa) in cardiac cells.[1] This action reduces the excitability and conduction velocity of cardiac muscle cells.[2] Additionally, this compound has been shown to inhibit delayed rectifier potassium currents and the Na+/Ca2+ exchange current, contributing to its antiarrhythmic properties.[2][3] Its effects on ion channels and cellular proliferation make it a compound of interest in cardiovascular research and drug development. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the preparation and use of this compound in in vitro studies.
Quantitative Data Summary
For ease of reference and experimental planning, the key quantitative data for this compound Hydrochloride are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | This compound Hydrochloride | [4] |
| Molecular Formula | C₂₂H₃₀N₂ · HCl | [5] |
| Molecular Weight | 358.95 g/mol | [5] |
| Appearance | Solid | - |
| Solubility | Water: >10 mg/mL | - |
| DMSO: ≥ 5 mg/mL (with warming) | - | |
| Storage Conditions | Solid: -20°C for 3 years | - |
| In Solvent: -80°C for up to 6 months | [2] | |
| Mechanism of Action | Class Ib antiarrhythmic agent, Sodium channel blocker | [1] |
Experimental Protocols
Materials
-
This compound Hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, pyrogen-free water or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or heat block (optional, for warming)
-
0.22 µm sterile syringe filter
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO, a common solvent for in vitro studies. It is crucial to maintain sterile conditions throughout the procedure to prevent contamination of cell cultures.
-
Calculate the required mass of this compound Hydrochloride:
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass = 0.010 mol/L x 0.001 L x 358.95 g/mol = 0.0035895 g = 3.59 mg
-
-
-
Weighing the this compound Hydrochloride:
-
In a sterile environment (e.g., a laminar flow hood), carefully weigh out 3.59 mg of this compound hydrochloride powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
-
Dissolving in DMSO:
-
Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound hydrochloride powder.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, it can be warmed briefly to 37°C in a water bath to aid dissolution.[2]
-
-
Sterilization (Optional but Recommended):
-
For critical experiments, the stock solution can be sterilized by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This step helps to remove any potential microbial contaminants.
-
-
Aliquoting and Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[2] For short-term storage, -20°C is acceptable for up to one month.[2]
-
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Determine the final desired concentration of this compound for your experiment.
-
For example, if you want to treat your cells with 10 µM this compound.
-
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution to prepare the final working solution. It is recommended to perform an intermediate dilution to avoid pipetting very small volumes.
-
Intermediate Dilution (e.g., to 1 mM): Dilute the 10 mM stock solution 1:10 in sterile cell culture medium. For example, add 10 µL of the 10 mM stock to 90 µL of medium.
-
Final Dilution (to 10 µM): Dilute the 1 mM intermediate solution 1:100 in the final volume of cell culture medium. For example, add 10 µL of the 1 mM solution to 990 µL of medium to make a final volume of 1 mL.
-
-
Vehicle Control:
-
It is essential to include a vehicle control in your experiments. The vehicle control should contain the same final concentration of the solvent (e.g., DMSO) as the treated samples.[6] The final DMSO concentration in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[6]
-
Visualizations
This compound Signaling Pathway
Caption: this compound's primary and secondary signaling targets.
Experimental Workflow: Preparing and Using this compound in Cell Culture
References
- 1. mims.com [mims.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. KEGG DRUG: this compound hydrochloride [kegg.jp]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Aprindine in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aprindine is a Class Ib antiarrhythmic agent known for its efficacy in treating both ventricular and supraventricular tachyarrhythmias.[1] Its primary mechanism of action involves the blockade of fast sodium channels (INa) in cardiac myocytes, which slows conduction.[2][3] Additionally, this compound has been shown to inhibit the delayed rectifier potassium current (IKr), contributing to its antiarrhythmic effects.[4] While extensively studied in various animal models, including canines and guinea pigs, detailed protocols for its administration in murine models are not widely published. These application notes provide a comprehensive overview of the available data and theoretical considerations for the in vivo use of this compound in mice, including recommended experimental protocols and a summary of its known signaling pathways.
Quantitative Data Summary
Due to a lack of specific in vivo studies of this compound in murine models, pharmacokinetic and dosage data from other species are provided for reference. Researchers should use this information as a starting point and perform dose-escalation studies to determine the optimal and safe dosage range in their specific mouse model.
Table 1: Pharmacokinetic Parameters of this compound (Oral Administration in Humans)
| Parameter | Value | Species | Source |
| Mean Maximal Plasma Concentration (Cmax) | 0.77 µg/mL | Human | [5] |
| Mean Elimination Half-Life (t1/2) | 26.5 hours | Human | [5] |
| Time to Reach Steady State | 1-2 weeks | Human | [5] |
Table 2: Intravenous Dosage of this compound in Other Animal Models
| Dose | Effect | Species | Source |
| < 1.75 mg/kg | No significant effect on cardiac pump function | Pig | [6] |
| 5 mg/kg | Reversal of ouabain-induced ventricular tachycardia | Dog | [7] |
Signaling Pathways and Mechanism of Action
This compound exerts its antiarrhythmic effects primarily through the modulation of ion channels in cardiac cells. The principal mechanism is the blockade of voltage-gated sodium channels, which are responsible for the rapid depolarization phase of the cardiac action potential. By blocking these channels, this compound reduces the excitability and conduction velocity of cardiac tissue. Furthermore, this compound has been shown to inhibit delayed potassium currents, which contributes to the prolongation of the atrial effective refractory period.[2]
References
- 1. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-linear pharmacokinetics of this compound hydrochloride in oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular effects of this compound, a new antiarrhythmic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiarrhythmic and antifibrillatory properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Aprindine in Patch Clamp Recordings: A Technical Support Guide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Aprindine in patch clamp recordings. It is intended for scientists and drug development professionals familiar with patch clamp electrophysiology.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in electrophysiology studies?
This compound is a class Ib antiarrhythmic agent. Its principal mechanism of action is the blockade of fast inward sodium channels (INa), which reduces the excitability and conduction velocity of cardiac cells.[1][2] this compound exhibits a use-dependent block of sodium channels, with a relatively long recovery time constant.[3]
Q2: What other ion channels are affected by this compound?
Beyond its primary effect on sodium channels, this compound has been shown to inhibit several other ion channels, which can be crucial to consider when interpreting experimental results. These include:
-
Delayed Rectifier Potassium Current (IK): this compound inhibits the delayed rectifier K+ current, with a preferential block of the rapid component (IKr) over the slow component (IKs).[3][4]
-
Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh): It inhibits this current, which can contribute to its antiarrhythmic effects in atrial fibrillation.[3]
-
Na+/Ca2+ Exchange Current (INCX): this compound can inhibit the Na+/Ca2+ exchange current in a concentration-dependent manner.[4][5]
-
L-type Calcium Current (ICa): Reports on the effect of this compound on ICa are somewhat conflicting. Some studies report a slight, statistically insignificant decrease, while others suggest a more significant suppression at higher concentrations.[3][4][6]
Q3: What are the recommended concentrations of this compound for patch clamp experiments?
The effective concentration of this compound can vary depending on the ion channel of interest and the cell type. Based on published data, a concentration range of 1-10 µM is often used to investigate its effects on sodium and potassium channels. For instance, 3 µM this compound has been shown to inhibit the delayed rectifier K+ current.[3] The IC50 values for the inhibition of IK.ACh and INCX have been reported to be in the micromolar range as well.[3][5] It is always recommended to perform a concentration-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
This section addresses common problems that may arise when using this compound in patch clamp recordings.
Problem 1: No observable effect of this compound on the target ion channel.
-
Possible Cause: Incorrect Drug Concentration.
-
Solution: Verify the calculations for your stock and working solutions. Ensure that the final concentration in the perfusion solution is within the effective range for the target channel. It is advisable to test a range of concentrations to establish a dose-response relationship.
-
-
Possible Cause: Drug Degradation or Instability.
-
Solution: Prepare fresh stock solutions of this compound hydrochloride in DMSO and store them at -20°C for up to one month or -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles. While specific data on this compound stability in artificial cerebrospinal fluid (aCSF) is limited, it is best practice to prepare fresh working solutions daily.
-
-
Possible Cause: Perfusion System Issues.
-
Solution: Ensure your perfusion system is working correctly. Check for leaks, bubbles in the tubing, or an incorrect flow rate. The flow rate for the drug application should be the same as the control solution to avoid mechanical artifacts.[7] To confirm drug delivery, you can include a fluorescent dye in a test solution to visualize the perfusion area.
-
Problem 2: The observed effect is inconsistent or variable between experiments.
-
Possible Cause: Incomplete Washout.
-
Solution: this compound exhibits a long recovery time from its block on sodium channels.[3] Ensure a sufficient washout period with the control solution to allow the drug to fully unbind from the channels before applying a second concentration or a different drug. The duration of the washout may need to be optimized for your specific cell type and recording conditions.
-
-
Possible Cause: Use-Dependent Effects.
-
Solution: The blocking effect of this compound on sodium channels is use-dependent, meaning the degree of block can be influenced by the stimulation frequency.[3] Maintain a consistent stimulation protocol throughout your experiments to ensure reproducible results.
-
-
Possible Cause: Solvent Effects.
-
Solution: this compound stock solutions are often prepared in DMSO. High concentrations of DMSO can affect membrane properties and ion channel function. Keep the final DMSO concentration in your recording solution below 0.3% to minimize these effects. It is also crucial to include a vehicle control (the recording solution with the same concentration of DMSO but without this compound) in your experiments to account for any solvent-induced changes.
-
Problem 3: The recording becomes unstable after applying this compound.
-
Possible Cause: Precipitation of this compound.
-
Solution: While this compound hydrochloride is soluble in water, precipitation can occur when diluting a concentrated DMSO stock into an aqueous recording solution. Visually inspect your working solution for any signs of precipitation. If you suspect precipitation, try preparing the working solution by adding the this compound stock to the recording solution while vortexing to ensure rapid and complete mixing. You can also slightly increase the final DMSO concentration (while staying below the toxic threshold) to improve solubility.
-
-
Possible Cause: Perfusion-Induced Artifacts.
-
Solution: The mechanical force of the perfusion solution can cause noise or instability in the recording. Ensure the perfusion outflow is positioned to minimize direct flow onto the patched cell. A stable and well-designed perfusion system is critical for clean recordings.[8]
-
-
Possible Cause: Drug-Induced Changes in Cell Health.
-
Solution: At high concentrations or with prolonged exposure, this compound may have cytotoxic effects. Monitor the health of the cell throughout the experiment by observing its morphology and monitoring key electrophysiological parameters like resting membrane potential and input resistance. If you observe a significant deterioration in cell health, consider using a lower concentration of this compound or reducing the exposure time.
-
Data Presentation
Table 1: Reported IC50 Values for this compound on Various Ion Channels
| Ion Channel/Current | Cell Type | Reported IC50 | Reference |
| IK.ACh (Carbachol-induced) | Guinea-pig atrial cells | 0.4 µM | [3] |
| IK.ACh (GTPγS-induced) | Guinea-pig atrial cells | 2.5 µM | [3] |
| INCX (outward current) | Guinea-pig ventricular myocytes | 48.8 µM | [4][5] |
| INCX (inward current) | Guinea-pig ventricular myocytes | 51.8 µM | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound hydrochloride powder.
-
Dissolve the powder in high-purity DMSO to a final concentration of 10 mM.
-
Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
-
-
Working Solution Preparation (e.g., 10 µM in aCSF):
-
On the day of the experiment, thaw a single aliquot of the 10 mM this compound stock solution.
-
Prepare your standard artificial cerebrospinal fluid (aCSF) or other external recording solution.
-
To make a 10 µM working solution, perform a serial dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of aCSF to make a 10 µM solution. This results in a final DMSO concentration of 0.1%.
-
Ensure the working solution is thoroughly mixed. It is good practice to prepare the vehicle control solution in the same manner, by adding the same volume of DMSO to the aCSF.
-
Protocol 2: Whole-Cell Patch Clamp Recording with this compound Application
-
Cell Preparation: Prepare your cells (e.g., isolated cardiomyocytes, cultured cell lines, or brain slices) according to your standard laboratory protocol.
-
Recording Setup:
-
Establish a stable whole-cell patch clamp recording in your cell of interest.
-
Use an appropriate internal (pipette) solution and external (bath) solution for the ion channel you are studying.
-
Ensure a stable baseline recording for at least 5-10 minutes before any drug application.
-
-
Control Recording:
-
Perfuse the cell with the vehicle control solution (e.g., aCSF with 0.1% DMSO) for a period equivalent to the planned drug application time. This will allow you to assess the stability of the recording and control for any effects of the solvent.
-
-
This compound Application:
-
Switch the perfusion to the working solution containing the desired concentration of this compound.
-
Monitor the effect of the drug on the ion channel currents. The time to reach a steady-state effect will vary depending on the drug concentration and the perfusion system.
-
-
Washout:
-
After the drug application, switch the perfusion back to the control solution to wash out the drug.
-
Continue recording until the currents return to the baseline level. As this compound can have a slow washout, this may take a significant amount of time.
-
-
Data Analysis:
-
Analyze the data to quantify the effect of this compound on the parameters of interest (e.g., current amplitude, kinetics, voltage-dependence).
-
Compare the drug effect to the control and vehicle control recordings.
-
Mandatory Visualizations
Caption: Experimental workflow for patch clamp recordings with this compound.
Caption: Simplified signaling pathway of this compound's primary effects.
References
- 1. mims.com [mims.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of this compound on transmembrane currents and contractile force in frog atria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientifica.uk.com [scientifica.uk.com]
- 8. Improved Perfusion Conditions for Patch-clamp Recordings on Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aprindine Concentration In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing aprindine concentration to avoid cytotoxicity in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it relate to its potential cytotoxicity?
This compound is a class Ib antiarrhythmic agent that primarily functions by blocking fast sodium channels (INa) in cardiac muscle cells, which reduces their excitability and conduction velocity.[1] It also inhibits delayed potassium currents and the Na+/Ca2+ exchange current, contributing to its antiarrhythmic effects.[1] However, at higher concentrations, this ion channel modulation can disrupt normal cellular function in various cell types, leading to cytotoxicity. The narrow therapeutic window of this compound means that concentrations effective for research purposes may be close to those that cause cell death.[2][3]
Q2: What are the known cytotoxic effects of this compound from in vitro studies?
In vitro studies have shown that this compound can be cytotoxic in a concentration-dependent manner. A primary reported effect is the inhibition of hematopoietic stem cell growth, which is the likely mechanism behind the clinically observed side effect of agranulocytosis (a severe drop in white blood cells).[4] Studies on bone marrow progenitor cells (CFU-C and CFU-GEMM) have demonstrated that this compound inhibits colony formation, with 100% inhibition observed at a concentration of 16 µg/mL.[4]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
Determining the optimal, non-cytotoxic concentration of this compound for your specific cell line and experimental endpoint is crucial. A common strategy for in vitro testing is to start with a concentration range that is around and above the known therapeutic plasma concentrations, which for this compound are in the low µg/mL range. It is often necessary to test concentrations that are significantly higher in the culture medium (e.g., 20- to 200-fold higher) than the in vivo plasma Cmax to observe a cellular effect.[5] A concentration-dependent test with multiple dilution factors is recommended to precisely determine the effective and cytotoxic concentrations (EC50 and IC50).[5]
Troubleshooting Guide
Issue: I am observing unexpected cell death even at low concentrations of this compound.
-
Possible Cause 1: Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound's effects on ion channels.
-
Solution: Perform a dose-response curve starting from a very low concentration to determine the IC50 for your specific cell line. Consider using a less sensitive cell line if the therapeutic window is too narrow for your experimental needs.
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control (medium with solvent only) in your experiments.
-
Issue: I am seeing precipitate in my cell culture medium after adding this compound.
-
Possible Cause 1: Solubility Issues. this compound hydrochloride has good water solubility (>10 mg/mL), but it can precipitate in complex biological media, especially at higher concentrations or due to interactions with media components.
-
Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., water or DMSO) and then dilute it to the final working concentration in pre-warmed cell culture medium. Vortex the diluted solution thoroughly before adding it to the cells. If precipitation persists, consider using a solubilizing agent, but be mindful of its potential effects on the cells.
-
-
Possible Cause 2: Temperature Changes. Temperature fluctuations can cause components of the cell culture medium or the drug itself to precipitate.
-
Solution: Always use pre-warmed media when preparing your drug dilutions and for cell culture. Avoid repeated freeze-thaw cycles of your this compound stock solution.
-
Issue: My experimental results with this compound are not reproducible.
-
Possible Cause 1: Inconsistent Drug Preparation. Variability in the preparation of this compound dilutions can lead to inconsistent results.
-
Solution: Prepare fresh dilutions of this compound from a stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 2: Cell Passage Number and Health. The passage number and overall health of your cells can affect their response to drug treatment.
-
Solution: Use cells within a consistent and low passage number range for all experiments. Regularly monitor cell morphology and viability to ensure they are healthy before starting an experiment.
-
Data Presentation
Table 1: Reported Cytotoxic Concentrations of this compound in vitro
| Cell Type/System | Assay | Endpoint | Concentration (µg/mL) | Effect | Reference |
| Granulocyte-macrophage committed stem cells (CFU-C) | Colony Formation | 50% Inhibition (TD50) | 3.2 - 5.1 | Inhibition of colony growth | [4] |
| Granulocyte-macrophage committed stem cells (CFU-C) | Colony Formation | 100% Inhibition | 16 | Complete inhibition of colony growth | [4] |
| Pluripotential stem cells (CFU-GEMM) | Colony Formation | 50% Inhibition (TD50) | 9.1 | Inhibition of colony growth | [4] |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using the MTT Assay
This protocol measures cell viability by assessing the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
Cells of interest
-
This compound hydrochloride
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with solvent) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value.
Protocol 2: Assessing this compound-Induced Membrane Damage with the LDH Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.
Materials:
-
Cells of interest
-
This compound hydrochloride
-
Complete cell culture medium
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (typically 490 nm).
-
Data Analysis: Determine the amount of LDH release for each this compound concentration compared to the maximum LDH release control (lysed cells) and the spontaneous release control (untreated cells).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
Caption: Workflow for determining this compound cytotoxicity in vitro.
Caption: Troubleshooting logic for unexpected this compound cytotoxicity.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Culture Academy [procellsystem.com]
- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Strategies for improving signal-to-noise ratio in Aprindine electrophysiology
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Aprindine in electrophysiology experiments. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a class Ib antiarrhythmic agent that primarily acts by blocking fast inward sodium channels (INa) in cardiac cells.[1][2] This inhibition reduces the excitability and conduction velocity of cardiac muscle cells, thereby stabilizing the cardiac membrane.[3] Additionally, this compound has been shown to inhibit other ion channels, including delayed rectifier potassium currents (IK) and the Na+/Ca2+ exchange current (INCX), which contributes to its antiarrhythmic effects.[1][4][5]
Q2: What are the expected effects of this compound on action potentials?
This compound's primary effect is to decrease the maximum upstroke velocity (Vmax) of the action potential due to its sodium channel blocking properties.[6] It can also shorten the action potential duration and the QT interval.[2] In some tissues, like the atrium, it may prolong the action potential duration.[4]
Q3: What concentrations of this compound are typically used in in-vitro experiments?
Therapeutic concentrations of this compound are generally in the low micromolar range. Studies have used concentrations ranging from 3 µM to 5 µM to investigate its effects on specific ion channels.[4][7] However, the optimal concentration will depend on the specific cell type and the ion channel being studied.
Q4: Are there any known factors that can influence the efficacy of this compound?
Yes, the efficacy of this compound's use-dependent block of sodium channels is pH-dependent. Its effects are more pronounced at alkaline pH (8.0) and attenuated under acidic conditions (pH 6.0).[7] This is an important consideration when preparing your experimental solutions.
Troubleshooting Guide
Issue 1: Low or Diminishing Signal Amplitude
Q: My signal amplitude is much smaller than expected after applying this compound, or it decreases over time. What could be the cause?
A: This is a common observation when working with channel blockers like this compound. Here are some potential causes and solutions:
-
High Drug Concentration: The concentration of this compound may be too high, leading to excessive channel block.
-
Solution: Perform a dose-response curve to determine the optimal concentration for your experiment. Start with a lower concentration and titrate up.
-
-
Use-Dependent Block: this compound exhibits use-dependent block, meaning its blocking effect increases with the frequency of channel activation.[6][7]
-
Solution: Reduce the stimulation frequency of your voltage protocol to minimize the accumulation of block.
-
-
Poor Cell Health or Seal Integrity: A diminishing signal could also indicate that the cell is dying or the seal resistance is decreasing.
-
Solution: Monitor the cell's resting membrane potential and input resistance throughout the experiment. If these parameters change significantly, the data may not be reliable. Ensure you have a stable giga-ohm seal before applying the drug.[8]
-
Issue 2: High Baseline Noise
Q: I'm observing a high level of noise in my baseline recording, making it difficult to resolve small signals. How can I reduce the noise?
A: A high signal-to-noise ratio is critical for high-quality electrophysiology data. Here are several strategies to reduce baseline noise:
-
Grounding Issues: Improper grounding is a common source of electrical noise.[9]
-
Environmental Interference: Electrical equipment in the lab can introduce noise.
-
Solution: Turn off any unnecessary equipment near your setup. Use a Faraday cage to shield your recording equipment from electromagnetic interference.[11]
-
-
Pipette and Holder Issues: The recording pipette and holder can also be sources of noise.
-
Solution: Use freshly pulled pipettes with the appropriate resistance for your cell type. Ensure the pipette holder is clean and the silver wire is properly chlorided.[10]
-
-
Perfusion System: Bubbles or turbulence in the perfusion system can introduce mechanical noise.
-
Solution: Ensure your perfusion system is running smoothly and is free of air bubbles. Secure the perfusion lines to minimize vibrations.
-
Issue 3: Inconsistent Drug Effect
Q: I'm seeing variable or inconsistent effects of this compound between experiments. What could be the reason?
A: Inconsistent drug effects can be frustrating. Here are some factors to consider:
-
Drug Stability: this compound solutions may not be stable over long periods.
-
Solution: Prepare fresh drug solutions for each experiment. If you need to store the solution, aliquot and freeze it to avoid repeated freeze-thaw cycles.[1]
-
-
pH of External Solution: As mentioned, this compound's efficacy is pH-dependent.[7]
-
Solution: Carefully check and adjust the pH of your external solution before each experiment.
-
-
Incomplete Washout: If you are performing multiple drug applications on the same cell, previous applications may not have fully washed out.
-
Solution: Ensure a complete washout of the drug by perfusing with a drug-free solution for an adequate amount of time. Monitor the recovery of the signal to its baseline level.
-
Quantitative Data Summary
| Parameter | Drug/Condition | Concentration | Cell Type | Effect | Reference |
| Tonic Block (Kd,rest) | This compound | 37.7 µmol/l | Guinea-pig ventricular myocytes | Inhibition of Na+ current | [7] |
| Tonic Block (Kd,i) | This compound | 0.74 µmol/l | Guinea-pig ventricular myocytes | Inhibition of Na+ current | [7] |
| Inactivation Curve Shift | This compound | 3 µmol/l | Guinea-pig ventricular myocytes | Hyperpolarizing shift of 11.4 ± 3.5 mV | [7] |
| Use-Dependent Block (2 Hz) | This compound (pH 7.4) | 3 µmol/l | Guinea-pig ventricular myocytes | 68% ± 13% block | [7] |
| Use-Dependent Block (2 Hz) | This compound (pH 6.0) | 3 µmol/l | Guinea-pig ventricular myocytes | 14% ± 7% block | [7] |
| Use-Dependent Block (2 Hz) | This compound (pH 8.0) | 3 µmol/l | Guinea-pig ventricular myocytes | 90% ± 12% block | [7] |
| Recovery Time Constant | This compound | 2 and 5 µM | Guinea pig ventricular muscles | 4.75 to 4.81 sec | [6] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Sodium Currents
This protocol provides a general framework for recording voltage-gated sodium currents in isolated cells.
-
Cell Preparation: Isolate single cells from the tissue of interest using standard enzymatic and mechanical dissociation methods.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and dilute to the final desired concentration in the external solution on the day of the experiment.
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 1-3 MΩ when filled with the internal solution.
-
Recording:
-
Establish a giga-ohm seal (>1 GΩ) between the pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.
-
Record baseline currents in the drug-free external solution.
-
Perfuse the cell with the this compound-containing external solution and record the currents after the drug effect has reached a steady state.
-
Wash out the drug with the drug-free external solution and record the recovery of the currents.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step.
-
Construct current-voltage (I-V) relationships before, during, and after drug application.
-
Analyze the data to determine the extent of channel block and any changes in channel gating properties.
-
Visualizations
Caption: this compound's primary and secondary signaling pathways.
Caption: Troubleshooting workflow for high baseline noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mims.com [mims.com]
- 3. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 4. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound blocks the sodium current in guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. plexon.com [plexon.com]
- 10. Molecular Devices Support Portal [support.moleculardevices.com]
- 11. Hunting for Electrical Noise on an Electrophysiology Rig – Part 2/3 - [neurogig.com]
Technical Support Center: Investigating Potential Off-Target Effects of Aprindine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in investigating the potential off-target effects of Aprindine in experimental settings.
Troubleshooting Guides
Problem: Unexpected experimental results that may be attributable to off-target effects of this compound.
Solution: Consult the following table to identify potential off-target interactions and consider implementing the suggested experimental controls.
Table 1: Summary of Potential Off-Target Effects of this compound and Experimental Controls
| Potential Off-Target | Reported IC50/ID50 | Potential Experimental Consequence | Suggested Experimental Controls |
| Na+/Ca2+ Exchange Current (INCX) | Outward Current: 48.8 μM Inward Current: 51.8 μM[1][2] | Altered intracellular calcium homeostasis, potentially affecting cardiac contractility and signaling pathways. | - Use specific INCX inhibitors (e.g., KB-R7943) as a positive control. - Measure intracellular calcium levels to directly assess the impact of this compound on calcium dynamics. - Perform experiments in cells with genetically modified (knockout or knockdown) NCX1 expression.[2] |
| Calmodulin (CaM) Activated Enzymes | Phosphodiesterase: 18 μM Ca-ATPase: 84 μM[1] | Disruption of CaM-dependent signaling cascades, which are involved in a wide range of cellular processes including proliferation, apoptosis, and smooth muscle contraction. | - Include known CaM inhibitors (e.g., W-7) as a positive control. - Assess the activity of specific CaM-dependent enzymes in the presence of this compound. - Perform binding assays to determine the direct interaction of this compound with calmodulin.[3] |
| Muscarinic Acetylcholine Receptor-Operated K+ Current (IK.ACh) | Carbachol-induced: 0.4 μM GTPγS-induced: 2.5 μM[4] | Altered response to cholinergic stimulation, particularly in atrial tissue, potentially affecting heart rate and atrial electrophysiology. | - Use a specific muscarinic receptor antagonist (e.g., atropine) to confirm the involvement of this pathway. - Compare the effects of this compound in the presence and absence of muscarinic agonists (e.g., carbachol).[4] |
| Delayed Rectifier K+ Current (IKr/hERG) | Significantly inhibited at 3 μM (quantitative IC50 not specified in results)[1] | Prolongation of the cardiac action potential, which can increase the risk of arrhythmias (Torsades de Pointes). | - Conduct electrophysiological studies using patch-clamp techniques on cells expressing hERG channels. - Use a known hERG channel blocker (e.g., dofetilide) as a positive control. |
| Beta-Adrenergic Receptors | Described as a "mild beta-blocking effect" (quantitative Ki not specified in results)[1] | Attenuation of beta-adrenergic signaling, potentially leading to decreased heart rate and contractility. | - Perform competition binding assays with a radiolabeled beta-adrenergic antagonist to determine this compound's binding affinity. - Evaluate the effect of this compound on the physiological response to beta-adrenergic agonists (e.g., isoproterenol). |
Frequently Asked Questions (FAQs)
Q1: My cells are showing unexpected changes in calcium signaling upon treatment with this compound. What could be the cause?
A1: Beyond its primary effect on sodium channels, this compound can influence intracellular calcium dynamics through at least two known off-target mechanisms:
-
Inhibition of the Na+/Ca2+ Exchange Current (INCX): this compound has been shown to inhibit both the inward and outward components of the Na+/Ca2+ exchange current with IC50 values of approximately 51.8 μM and 48.8 μM, respectively[1][2]. This inhibition can lead to alterations in calcium extrusion from the cell, potentially causing an accumulation of intracellular calcium.
-
Inhibition of Calmodulin-Activated Ca-ATPase: this compound can inhibit calmodulin-stimulated Ca-ATPase activity with an IC50 of 84 μM[1]. This enzyme is crucial for pumping calcium out of the cytoplasm, and its inhibition can contribute to elevated intracellular calcium levels.
To investigate these possibilities, we recommend measuring intracellular calcium concentrations directly and using specific inhibitors of these pathways as controls, as outlined in Table 1.
Q2: I am observing effects on cellular processes regulated by calmodulin. Could this compound be interfering with this signaling pathway?
A2: Yes, it is possible. This compound has been demonstrated to inhibit calmodulin-stimulated phosphodiesterase activity with an ID50 of 18 μM[3]. This suggests that this compound can interfere with calmodulin-dependent signaling. Calmodulin is a ubiquitous calcium-binding protein that regulates a vast array of cellular enzymes and proteins. Therefore, off-target effects on calmodulin could have widespread consequences in your experimental system.
To determine if the observed effects are due to calmodulin inhibition, you can perform experiments with known calmodulin inhibitors or activators to see if they mimic or reverse the effects of this compound.
Q3: We are studying the effects of neurotransmitters on cardiac cells and see an unexpected response with this compound. What off-target action might be involved?
A3: this compound can significantly inhibit the muscarinic acetylcholine receptor-operated K+ current (IK.ACh)[4]. The IC50 for this inhibition is 0.4 μM when the current is induced by the agonist carbachol and 2.5 μM when induced by intracellular GTPγS[4]. This indicates that this compound can interfere with the response of atrial cells to parasympathetic stimulation. If your experiments involve cholinergic signaling, this off-target effect should be a primary consideration.
Q4: Is there a risk of proarrhythmic effects with this compound due to off-target ion channel interactions?
A4: Yes. While this compound is classified as a Class Ib antiarrhythmic, its off-target effects on potassium channels can create a proarrhythmic potential. Specifically, this compound has been shown to significantly inhibit the delayed rectifier K+ current (IKr), which is conducted by hERG channels, at a concentration of 3 μM[1]. Inhibition of this current can prolong the cardiac action potential duration, a known risk factor for the development of Torsades de Pointes, a life-threatening ventricular arrhythmia. Therefore, when using this compound, especially at higher concentrations, it is crucial to monitor for signs of action potential prolongation in your experimental model.
Experimental Protocols
Methodology 1: Electrophysiological Recording of Na+/Ca2+ Exchange Current (INCX)
-
Cell Preparation: Isolate single cardiac ventricular myocytes or use a cell line expressing the Na+/Ca2+ exchanger (e.g., CCL39 cells expressing NCX1)[2].
-
Recording Technique: Use the whole-cell patch-clamp technique to record membrane currents[2].
-
Solutions:
-
Voltage Protocol: Apply ramp pulses from a holding potential of -60 mV to elicit INCX[5].
-
Data Analysis: Measure the current amplitude at specific voltages (e.g., +50 mV for outward current and -100 mV for inward current) in the presence of varying concentrations of this compound to determine the IC50[2].
Methodology 2: Assay for Calmodulin-Stimulated Phosphodiesterase Activity
-
Enzyme Source: Use a purified preparation of bovine brain cyclic 3':5'-nucleotide phosphodiesterase[3].
-
Activation: Activate the enzyme with a known concentration of calmodulin (e.g., 10 nM) in the presence of calcium[3].
-
Substrate: Use cyclic AMP (cAMP) as the substrate[3].
-
Inhibition Assay: Incubate the activated enzyme with varying concentrations of this compound.
-
Detection: Measure the rate of cAMP hydrolysis, typically by quantifying the amount of product formed over time using a colorimetric or radiometric assay.
-
Data Analysis: Determine the concentration of this compound that causes 50% inhibition (ID50) of the calmodulin-stimulated enzyme activity[3].
Visualizations
Caption: this compound's off-target inhibition of the IK.ACh signaling pathway.
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits calmodulin-stimulated phosphodiesterase and Ca-ATPase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitory effect of this compound on Na+/Ca2+ exchange current in guinea-pig cardiac ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aprindine Interference in Biochemical Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on how to identify, troubleshoot, and mitigate potential interference from the antiarrhythmic drug Aprindine in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my biochemical assay?
This compound is a class Ib antiarrhythmic agent used to treat ventricular arrhythmias. Its chemical structure, an N-substituted 2-aminoindane, and its metabolites could potentially interfere with various biochemical assays. Interference may occur through several mechanisms, including:
-
Cross-reactivity in Immunoassays: this compound or its metabolites may have a similar structure to the analyte of interest, leading to competition for antibody binding sites in immunoassays like ELISA. This can result in either falsely elevated or decreased analyte concentrations.
-
Enzyme Inhibition or Activation: this compound could directly interact with enzymes used in enzymatic assays, altering their activity and leading to inaccurate measurements.
-
Matrix Effects: The presence of this compound in a sample can alter the overall sample matrix, affecting the performance of the assay.[1]
-
Non-specific Binding: this compound might bind non-specifically to assay components such as plates or beads, causing background noise or signal reduction.
Q2: Which types of assays are most likely to be affected by this compound interference?
While specific data on this compound interference is limited, based on its chemical properties and common mechanisms of drug interference, the following assays are potentially at risk:
-
Immunoassays (e.g., ELISA, RIA): Particularly those for hormones, cardiac markers, or other drugs where structural similarities might lead to cross-reactivity.[1][2]
-
Enzymatic Assays: Assays that rely on enzyme activity for signal generation, such as those for metabolic markers or cardiac enzymes.
-
Colorimetric Assays: this compound's chemical structure could potentially interfere with color development in certain assays.
Q3: What are the common signs of this compound interference in an assay?
Signs of potential interference include:
-
Unexpected or Inconsistent Results: Results that do not align with the clinical picture or are highly variable between replicates.
-
Non-linear Dilution Response: If serially diluting a sample does not result in a proportional decrease in the measured analyte concentration, interference is likely.
-
Discrepancies Between Different Assay Methods: Measuring the same analyte with two different methods (e.g., immunoassay vs. mass spectrometry) may yield significantly different results.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for this compound interference.
Detailed Experimental Protocols
Protocol 1: Sample Pre-treatment by Acid Dissociation for Immunoassays
This method is particularly useful for immunoassays where the drug may be binding to proteins or antibodies in the sample.[3]
Materials:
-
Glycine-HCl buffer (0.1 M, pH 2.5-3.0)
-
Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
To 100 µL of patient serum or plasma, add 50 µL of 0.1 M Glycine-HCl buffer.
-
Vortex gently for 10-15 seconds.
-
Incubate at room temperature for 15-30 minutes to allow for the dissociation of drug-protein complexes.
-
Neutralize the sample by adding 50 µL of 1 M Tris-HCl buffer.
-
Vortex gently and centrifuge at 10,000 x g for 5 minutes to pellet any precipitate.
-
Use the supernatant for the immunoassay.
Protocol 2: Sample Pre-treatment by Protein Precipitation using Perchloric Acid (PCA)
This method removes the majority of proteins from the sample, which can be effective if this compound is bound to plasma proteins.[4]
Materials:
-
Perchloric Acid (PCA), 1 M
-
Potassium Hydroxide (KOH), 2 M
-
Vortex mixer
-
Cold microcentrifuge (4°C)
Procedure:
-
Add an equal volume of cold 1 M PCA to the sample (e.g., 100 µL PCA to 100 µL sample).
-
Vortex briefly to ensure thorough mixing.
-
Incubate the mixture on ice for 5-10 minutes to precipitate the proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Neutralize the supernatant by adding 2 M KOH. The volume of KOH will be approximately 10-15% of the supernatant volume. Monitor the pH to ensure it is within the optimal range for your assay.
-
Centrifuge at 13,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate precipitate.
-
Use the neutralized supernatant for your assay.
Protocol 3: Sample Pre-treatment by Protein Precipitation using Acetone
Acetone precipitation is another effective method for removing proteins.[5]
Materials:
-
Cold acetone (-20°C)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Add 4 volumes of cold acetone to 1 volume of sample (e.g., 400 µL acetone to 100 µL sample).
-
Vortex thoroughly.
-
Incubate at -20°C for 30 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully decant the supernatant.
-
Allow the protein pellet to air dry to remove residual acetone.
-
Reconstitute the pellet in an appropriate assay buffer.
Data Presentation: Mitigation Strategy Comparison
| Mitigation Technique | Principle | Pros | Cons | Recommended For |
| Sample Dilution | Reduces the concentration of the interfering substance. | Simple, quick, and requires no special reagents. | May dilute the analyte below the detection limit of the assay. | Initial troubleshooting step for all assay types. |
| Acid Dissociation | Disrupts drug-protein and drug-antibody complexes.[3] | Effective for immunoassays where binding is an issue. | Requires a neutralization step which can introduce variability. | Immunoassays (e.g., ELISA). |
| Protein Precipitation | Removes proteins that may bind to the drug.[4][5] | Effective at removing a wide range of interfering proteins. | Can be harsh and may co-precipitate the analyte of interest. | A broad range of biochemical assays. |
| Use of Blocking Agents | Specific blocking agents can prevent non-specific binding. | Can be highly specific and effective. | Requires identification of a suitable blocking agent. | Immunoassays with known non-specific binding issues. |
| Alternative Assay Platform | Utilizes a different detection principle less susceptible to interference. | Can provide orthogonal confirmation of results. | May be more expensive or less readily available. | When other mitigation strategies fail. |
Signaling Pathway and Workflow Diagrams
Potential Mechanism of Immunoassay Interference by this compound
Caption: Potential mechanisms of this compound interference in a sandwich immunoassay.
General Workflow for Mitigating Drug Interference
Caption: A generalized workflow for mitigating drug interference in biochemical assays.
References
- 1. Hormone Immunoassay Interference: A 2021 Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acid dissociation bridging ELISA for detection of antibodies directed against therapeutic proteins in the presence of antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCA Deproteinization protocol | Abcam [abcam.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
A Comparative Electrophysiological Analysis of Aprindine and Lidocaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electrophysiological properties of aprindine and lidocaine, two Class I antiarrhythmic agents that primarily act by blocking cardiac sodium channels. The information presented is collated from key experimental studies to assist researchers and drug development professionals in understanding the distinct mechanisms and effects of these compounds.
Core Electrophysiological Effects: A Side-by-Side Comparison
This compound and lidocaine, while both targeting the cardiac sodium channel, exhibit notable differences in their interaction kinetics and resulting electrophysiological manifestations. These differences are critical in determining their clinical utility and potential for proarrhythmic effects.
Lidocaine is characterized by its rapid binding and unbinding to the sodium channel, a feature of "fast kinetics". This results in a pronounced use-dependent block, meaning its effect is significantly enhanced at higher heart rates or during premature depolarizations. In contrast, this compound demonstrates "intermediate kinetics," with a slower onset and offset of action.[1] This leads to a more persistent block that is less dependent on heart rate but can accumulate over time. A key study demonstrated that the time constant for recovery from inactivated channel block is substantially longer for this compound (4.75 to 4.81 seconds) compared to lidocaine (254 to 260 milliseconds).[2]
One of the most distinct differences lies in their effect on the maximum upstroke velocity (Vmax) of the cardiac action potential at normal heart rates. This compound causes a marked depression of Vmax even at normal cycle lengths (e.g., 1000 ms), whereas lidocaine shows minimal effect under these conditions.[3] Both drugs enhance Vmax depression at shorter cycle lengths, consistent with their use-dependent properties.[3]
Both this compound and lidocaine shorten the action potential duration (APD) and the effective refractory period (ERP).[3] However, they both increase the ratio of the effective refractory period to the action potential duration (ERP/APD).[3] The reversibility of their effects also differs significantly; the electrophysiological alterations induced by lidocaine are readily reversible upon washout, while the effects of this compound are more persistent.[3]
Studies suggest that this compound and lidocaine likely bind to a common receptor site on the sodium channel, leading to competitive inhibition.[2] This is supported by the observation that the use-dependent block caused by this compound can be attenuated by the addition of lidocaine at certain stimulation frequencies.[2]
Quantitative Electrophysiological Data
The following table summarizes the key quantitative findings from comparative studies on this compound and lidocaine.
| Electrophysiological Parameter | This compound | Lidocaine | Tissue Preparation | Study Highlights & Reference |
| Sodium Channel Block Kinetics | Intermediate | Fast | Guinea Pig Atrium | Classified based on onset and offset of use-dependent Vmax block.[1] |
| Time Constant of Recovery from Inactivated Channel Block | 4.75 - 4.81 s | 254 - 260 ms | Guinea Pig Ventricular Muscle | Measured after a 1000 ms clamp pulse.[2] |
| Vmax at Normal Cycle Lengths (1000 ms) | Marked Depression | Minimal Depression | Canine Conducting Tissue | This compound's effect is prominent even at slow rates.[3] |
| Action Potential Duration (APD) | Shortens | Shortens | Canine Conducting Tissue | Both drugs reduce the duration of the action potential.[3] |
| Effective Refractory Period (ERP) | Shortens | Shortens | Canine Conducting Tissue | Both drugs decrease the effective refractory period.[3] |
| ERP/APD Ratio | Increases | Increases | Canine Conducting Tissue | The relative refractory period is prolonged.[3] |
| Reversibility | Not easily reversible | Easily reversible | Canine Conducting Tissue | Lidocaine's effects are more readily washed out.[3] |
Experimental Methodologies
The data presented in this guide are derived from studies employing various cardiac preparations and electrophysiological techniques. Understanding these methodologies is crucial for interpreting the results.
Intracellular Microelectrode Recordings in Canine Purkinje Fibers
This technique was utilized to assess the effects of this compound and lidocaine on the action potentials of cardiac conducting tissue.
-
Preparation: False tendons (Purkinje fibers) were dissected from the hearts of mongrel dogs.
-
Perfusion: The tissues were superfused with Tyrode's solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Stimulation: The preparations were stimulated using bipolar silver wire electrodes with square-wave pulses of 1-2 ms duration and an amplitude of 1.5-2 times the diastolic threshold. A variety of cycle lengths and premature stimuli (S1-S2) were used to assess rate-dependent effects.
-
Recording: Transmembrane potentials were recorded using glass capillary microelectrodes filled with 3 M KCl, connected to a high-input impedance amplifier. The maximum rate of rise of the action potential upstroke (Vmax) was obtained by electronic differentiation of the action potential signal.
Single Sucrose Gap Voltage Clamp in Guinea Pig Ventricular Muscle
This method was employed to investigate the interaction of this compound and lidocaine with the cardiac sodium channels under controlled membrane potential conditions.
-
Preparation: Papillary muscles were isolated from the right ventricles of guinea pigs.
-
Voltage Clamp: A single sucrose gap technique was used to voltage clamp the preparation. A conditioning clamp pulse from a holding potential of -90 mV to 0 mV of varying durations was applied.
-
Measurement of Sodium Channel Availability: The maximum upstroke velocity (Vmax) of the action potential, elicited after the conditioning clamp pulse, was used as an index of sodium channel availability.
-
Drug Application: this compound (2 and 5 µM) and lidocaine (20 and 40 µM) were added to the superfusing solution to study their effects on the time course of inactivated channel block and recovery from block.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the theoretical framework of drug-channel interaction and a typical experimental workflow.
Caption: Modulated Receptor Hypothesis Diagram.
Caption: Experimental Electrophysiology Workflow.
References
- 1. The Effects of Sodium Channel Inhibitors on Early Arrhythmias Associated with Acute Myocardial Ischaemia [ouci.dntb.gov.ua]
- 2. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular electrophysiological alterations in canine cardiac conducting tissue induced by this compound and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Aprindine and Other Class Ib Antiarrhythmic Drugs: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Aprindine with other prominent class Ib antiarrhythmic drugs, including Lidocaine, Mexiletine, Tocainide, and Phenytoin. The information is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons and detailed methodologies.
Executive Summary
This compound, a class Ib antiarrhythmic agent, demonstrates a unique efficacy profile compared to its counterparts. While all class Ib drugs primarily act by blocking fast sodium channels in cardiac myocytes, this compound exhibits a broader spectrum of activity, including efficacy against both ventricular and supraventricular arrhythmias. This is attributed to its additional inhibitory effects on potassium currents, a characteristic not as prominent in other class Ib agents. Preclinical studies have shown this compound to be significantly more potent than Lidocaine, Mexiletine, and Tocainide in increasing the ventricular fibrillation threshold. Clinical data supports its effectiveness in managing chronic ventricular arrhythmias and its particular utility in treating supraventricular tachycardias, including those associated with Wolff-Parkinson-White syndrome.
Mechanism of Action: A Differentiated Profile
Class Ib antiarrhythmic drugs exert their effect by blocking the fast sodium channels (INa) in cardiac cells. This action is state-dependent, with a higher affinity for channels in the open or inactivated state, which are more prevalent in rapidly firing or depolarized tissues, such as in tachyarrhythmias. This selective blockade slows the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby suppressing ectopic pacemaker activity and interrupting re-entrant circuits.
This compound, while sharing this primary mechanism, also demonstrates significant inhibition of the delayed rectifier potassium current (IKr) and the muscarinic acetylcholine receptor-operated potassium current (IK.ACh).[1][2] This dual action of sodium and potassium channel blockade contributes to a prolongation of the action potential duration (APD), an effect not typically associated with other class Ib drugs, and is thought to be the basis for its efficacy in atrial fibrillation.[1][2]
Comparative Efficacy Data
The following tables summarize the quantitative data from preclinical and clinical studies comparing the efficacy of this compound with other class Ib antiarrhythmic drugs.
Preclinical Data: Antifibrillatory Potency
This data is derived from a study by Papp, J. Gy., et al. (1980) which compared the antifibrillatory potency of this compound, mexiletine, tocainide, and lignocaine (lidocaine) in isolated, perfused rabbit hearts.
| Drug | Relative Potency to Lidocaine (Ventricular Fibrillation Threshold) |
| This compound | 38 times more potent |
| Mexiletine | Approximately equal |
| Tocainide | 5 times less potent |
| Lidocaine | 1 (Reference) |
In a separate model of ouabain-induced arrhythmia in guinea-pig hearts, only this compound and Mexiletine provided complete protection against ventricular fibrillation.
Clinical Data: Efficacy in Ventricular Arrhythmias
| Drug Comparison | Study Population | Efficacy Endpoint | Results |
| This compound vs. Placebo | Patients with chronic ventricular arrhythmias | >75% reduction in premature ventricular complexes (PVCs) | This compound was significantly more effective than placebo. |
| Tocainide vs. Lidocaine | Patients with high-grade PVCs and suspected acute myocardial infarction | Reduction in mean hourly PVC rate | Tocainide (73% reduction) and Lidocaine (68% reduction) showed comparable efficacy.[3] |
| Mexiletine vs. Quinidine | Patients with chronic ventricular arrhythmias | ≥70% reduction in PVCs | Mexiletine (69% reduction) and Quinidine (70% reduction) demonstrated similar efficacy.[4] |
| Phenytoin vs. Placebo | Patients with digitalis-induced arrhythmias | Suppression of arrhythmias | Phenytoin was found to be effective in treating arrhythmias associated with digitalis toxicity.[5] |
Clinical Data: Efficacy in Supraventricular Arrhythmias
This compound has shown notable efficacy in supraventricular arrhythmias, a feature that distinguishes it from many other class Ib agents.
| Drug | Study Population | Efficacy Endpoint | Results |
| This compound | Patients with Wolff-Parkinson-White syndrome and refractory supraventricular tachycardia | Abolishment of inducible supraventricular tachycardia | Intravenous this compound completely abolished the ability to induce supraventricular tachycardia in all four patients studied. Oral therapy provided symptomatic relief. |
| This compound vs. Digoxin vs. Placebo | Patients with symptomatic paroxysmal or persistent atrial fibrillation | Freedom from recurrent symptomatic atrial fibrillation at 6 months | This compound (33.3%) and Digoxin (29.2%) were not significantly more effective than placebo (21.5%) in preventing recurrence, but recurrence occurred later with this compound.[6] |
Experimental Protocols
Langendorff-Perfused Heart Model (for Ventricular Fibrillation Threshold)
This ex vivo model allows for the study of cardiac electrophysiology in an isolated heart, free from systemic influences.
Methodology:
-
Heart Isolation: Hearts are rapidly excised from anesthetized rabbits and immediately placed in ice-cold Krebs-Henseleit solution.
-
Aortic Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Retrograde Perfusion: The heart is perfused in a retrograde manner through the aorta with oxygenated (95% O2, 5% CO2) Krebs-Henseleit solution at a constant temperature (37°C) and pressure.
-
Stabilization: The heart is allowed to stabilize for a period to ensure regular spontaneous rhythm.
-
Electrode Placement: Stimulating and recording electrodes are placed on the ventricular epicardium.
-
Drug Administration: The test compounds (this compound, Lidocaine, Mexiletine, Tocainide) are infused into the perfusion solution at various concentrations.
-
Ventricular Fibrillation Threshold (VFT) Measurement: The ventricles are paced at a constant cycle length. After a set number of paced beats, a train of electrical stimuli of increasing intensity is delivered during the vulnerable period of the cardiac cycle until ventricular fibrillation is induced. The minimum current required to induce fibrillation is defined as the VFT.
-
Data Analysis: The VFT is measured before and after drug administration to determine the antifibrillatory potency of each compound.
Ouabain-Induced Arrhythmia Model
This in vivo or ex vivo model is used to induce ventricular arrhythmias by inhibiting the Na+/K+-ATPase pump, leading to an increase in intracellular calcium.
Methodology:
-
Animal Preparation: Guinea pigs are anesthetized, and their hearts are either studied in situ or isolated and perfused as in the Langendorff model.
-
Baseline Recording: A baseline electrocardiogram (ECG) is recorded to establish normal sinus rhythm.
-
Drug Pre-treatment: The animals or isolated hearts are pre-treated with the antiarrhythmic drug (e.g., this compound) or a vehicle control.
-
Ouabain Administration: Ouabain is administered intravenously or added to the perfusate to induce arrhythmias.
-
Arrhythmia Monitoring: The ECG is continuously monitored for the onset of arrhythmias, including premature ventricular contractions (PVCs), ventricular tachycardia, and ventricular fibrillation.
-
Efficacy Assessment: The efficacy of the antiarrhythmic drug is determined by its ability to prevent or delay the onset of ouabain-induced arrhythmias or to convert the arrhythmia back to sinus rhythm.
Conclusion
This compound demonstrates a compelling efficacy profile as a class Ib antiarrhythmic drug. Its superior potency in preclinical models and its unique effectiveness against supraventricular arrhythmias in clinical settings distinguish it from other drugs in its class. This broader spectrum of activity is likely due to its dual mechanism of action, involving both sodium and potassium channel blockade. For researchers and drug development professionals, this compound represents a valuable pharmacological tool and a potential therapeutic option for a wider range of cardiac arrhythmias than is typically addressed by class Ib agents. Further head-to-head clinical trials are warranted to fully elucidate its comparative efficacy and safety in diverse patient populations.
References
- 1. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative hemodynamic effects of procainamide, tocainide, and encainide in severe chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of mexiletine in chronic ventricular arrhythmias compared with quinidine: a single-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Double-blind placebo-controlled trial of this compound and digoxin for the prevention of symptomatic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Aprindine's Antiarrhythmic Action: A Knockout Animal Model-Based Comparison
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Aprindine's mechanism of action with other antiarrhythmic alternatives, grounded in the context of validation using knockout animal models. By examining the physiological effects of gene deletion on cardiac electrophysiology, we can infer and validate the specific targets of antiarrhythmic drugs like this compound.
This compound's Mechanism of Action: A Multi-Channel Approach
This compound is classified as a Class Ib antiarrhythmic agent, primarily exerting its effects by blocking cardiac sodium channels.[1][2][3] This inhibition of the fast inward sodium current (INa) slows the maximum upstroke velocity (Vmax) of the cardiac action potential, thereby reducing the excitability of cardiac cells and stabilizing the cell membrane.[4][5] This action is crucial in suppressing the abnormal electrical impulses that trigger arrhythmias.[4]
Beyond its primary sodium channel blockade, this compound also exhibits some Class III antiarrhythmic properties by inhibiting the delayed rectifier potassium current (IKr), which contributes to prolonging the action potential duration.[6] Additionally, it has been noted to have a mild beta-blocking effect, which can help in reducing heart rate and myocardial oxygen demand.[4] This multi-faceted mechanism makes this compound a versatile agent for managing various types of cardiac arrhythmias.[4]
Conceptual Validation Using Knockout Animal Models
The Sodium Channel Knockout Model: A Key to Understanding this compound's Action
The primary target of this compound is the cardiac sodium channel, with the α-subunit encoded by the SCN5A gene being the most prominent in the heart.[7][8] Knockout mouse models with targeted deletion of Scn5a have been instrumental in elucidating the role of this channel in cardiac conduction and arrhythmia.[7]
-
Expected Phenotype of Scn5a Knockout Mice: Mice with a deficiency in Scn5a exhibit conduction abnormalities, including a prolonged QRS duration and increased susceptibility to ventricular arrhythmias.[7][9] This phenotype mirrors the effects of sodium channel blockade by drugs like this compound.
-
Validating this compound's Mechanism: In a hypothetical experiment, administering this compound to an Scn5a knockout mouse would be expected to produce a diminished or absent electrophysiological effect compared to a wild-type mouse. This is because the drug's primary target is already absent. Such a result would provide strong evidence that this compound's antiarrhythmic effects are indeed mediated through the Scn5a-encoded sodium channel.
The Connexin 43 Knockout Model: Insights into Conduction and Arrhythmogenesis
Connexin 43 (Cx43), a gap junction protein encoded by the GJA1 gene, is crucial for proper electrical coupling between cardiomyocytes.[10] While not a direct target of this compound, knockout models for Cx43 provide a valuable context for understanding arrhythmogenesis and the importance of stable cardiac conduction.
-
Phenotype of Gja1 Knockout Mice: Cardiac-specific knockout of Cx43 in mice leads to slowed ventricular conduction, increased anisotropy, and a high incidence of spontaneous ventricular arrhythmias and sudden cardiac death.[10][11][12] This demonstrates that impaired cell-to-cell communication is a significant contributor to lethal arrhythmias.
The signaling pathway below illustrates the central role of the sodium channel Nav1.5 in cardiac myocyte excitation and how its disruption, either through genetic knockout or pharmacological blockade by this compound, can lead to altered cardiac conduction.
Caption: this compound's mechanism of action via Nav1.5 blockade.
Comparison with Alternative Antiarrhythmic Drugs
The following table compares this compound with other classes of antiarrhythmic drugs, highlighting their mechanisms of action and how their effects would be interpreted in the context of specific knockout animal models.
| Drug Class | Example Drug(s) | Primary Mechanism of Action | Expected Effect in Wild-Type | Expected Effect in Target Knockout Model |
| Class Ia | Quinidine, Procainamide | Block Na+ channels (intermediate dissociation), prolong repolarization | Prolonged QRS and QT intervals | Diminished effect in Scn5a knockout |
| Class Ib | This compound , Lidocaine | Block Na+ channels (fast dissociation) | Minimal effect on QRS, may shorten QT | Diminished effect in Scn5a knockout |
| Class Ic | Flecainide, Propafenone | Block Na+ channels (slow dissociation) | Marked QRS prolongation | Diminished effect in Scn5a knockout |
| Class II | Metoprolol, Propranolol | Beta-adrenergic receptor blockade | Decreased heart rate, prolonged PR interval | No effect on beta-receptor knockout |
| Class III | Amiodarone, Sotalol | Block K+ channels | Prolonged QT interval | Diminished effect in relevant K+ channel knockout |
| Class IV | Verapamil, Diltiazem | Block Ca2+ channels | Prolonged PR interval, decreased heart rate | Diminished effect in relevant Ca2+ channel knockout |
Experimental Protocols
Validating the mechanism of action of an antiarrhythmic drug like this compound in an animal model involves detailed electrophysiological studies. Below is a generalized protocol for in vivo cardiac electrophysiology in mice.
In Vivo Cardiac Electrophysiology Study in Mice
Objective: To assess the cardiac conduction properties and susceptibility to arrhythmias in wild-type and knockout mice, with and without drug administration.
Materials:
-
Anesthetized mouse (e.g., C57BL/6J wild-type and relevant knockout strain)
-
High-resolution ECG recording system
-
Octapolar electrophysiology catheter (1.1F)
-
Programmable electrical stimulator
-
Intravenous or intraperitoneal injection supplies
-
This compound or other antiarrhythmic agents
Procedure:
-
Anesthesia and Monitoring: Anesthetize the mouse (e.g., with isoflurane) and monitor vital signs throughout the procedure.
-
Catheter Placement: Aseptically insert the electrophysiology catheter into the right jugular vein and advance it into the right atrium and ventricle under fluoroscopic or echocardiographic guidance.
-
Baseline Electrophysiological Recordings: Record baseline intracardiac electrograms and surface ECG to measure parameters such as sinus cycle length, PR interval, QRS duration, and QT interval.
-
Programmed Electrical Stimulation (PES): Perform PES protocols to assess sinus node function (sinus node recovery time), atrioventricular conduction (Wenckebach cycle length), and atrial and ventricular effective refractory periods.[13][14][15][16]
-
Arrhythmia Induction: Use burst pacing or programmed extrastimuli to assess the inducibility of atrial or ventricular arrhythmias.[13][15]
-
Drug Administration: Administer this compound or a vehicle control intravenously or intraperitoneally.
-
Post-Drug Electrophysiological Assessment: Repeat the baseline recordings and PES protocols to determine the electrophysiological effects of the drug.
-
Data Analysis: Compare the electrophysiological parameters before and after drug administration, and between wild-type and knockout mice.
The following diagram outlines the experimental workflow for validating this compound's mechanism of action using a knockout mouse model.
Caption: Experimental workflow for drug validation.
By employing knockout animal models in conjunction with detailed electrophysiological studies, researchers can gain profound insights into the precise mechanisms of action of antiarrhythmic drugs like this compound, thereby guiding the development of more targeted and effective therapies for cardiac arrhythmias.
References
- 1. meded101.com [meded101.com]
- 2. partone.litfl.com [partone.litfl.com]
- 3. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 4. What is this compound Hydrochloride used for? [synapse.patsnap.com]
- 5. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transgenic models of cardiac arrhythmias and sudden death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Conditional knockout of Fgf13 in murine hearts increases arrhythmia susceptibility and reveals novel ion channel modulatory roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Connexin43 Mutation Causes Heterogeneous Gap Junction Loss and Sudden Infant Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conduction Slowing and Sudden Arrhythmic Death in Mice With Cardiac-Restricted Inactivation of Connexin43 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ahajournals.org [ahajournals.org]
- 13. ahajournals.org [ahajournals.org]
- 14. In vivo and ex vivo electrophysiological study of the mouse heart to characterize the cardiac conduction system, including atrial and ventricular vulnerability | Springer Nature Experiments [experiments.springernature.com]
- 15. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Cross-Validation and Reproducibility of Aprindine Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aprindine's performance with other alternatives, supported by experimental data from clinical studies. It aims to address the critical aspects of cross-validation and reproducibility in this compound research, offering a valuable resource for those involved in the study and development of antiarrhythmic drugs.
Comparative Efficacy and Safety of this compound
The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of this compound in treating cardiac arrhythmias.
Table 1: this compound for the Prevention of Symptomatic Atrial Fibrillation
A multicenter, placebo-controlled, randomized, double-blind trial provided the following outcomes after a 6-month follow-up period.
| Treatment Group | Number of Patients | Percentage Remaining Free of Recurrent Symptomatic AF |
| This compound (40 mg/day) | 47 | 33.3%[1] |
| Digoxin (0.25 mg/day) | 47 | 29.2%[1] |
| Placebo | 47 | 21.5%[1] |
AF: Atrial Fibrillation
In this study, while there was no statistically significant overall difference between the groups, recurrence of atrial fibrillation occurred later in the this compound group compared to placebo or digoxin.[1] The rate of adverse events was reported to be similar across the three groups.[1]
Table 2: this compound for the Suppression of Ventricular Tachycardia
A study investigating the suppression of the repetitive ventricular response (RVR) as a predictor of long-term efficacy for ventricular tachycardia yielded the following results.
| Patients with RVR Before this compound | Patients with RVR After Intravenous this compound | |
| Number of Patients | 23 out of 27 | 6 out of 27 |
Of the 21 patients who showed no RVR after intravenous this compound, 20 demonstrated clinical improvement during long-term oral therapy.[2] In contrast, only one of the six patients in whom RVR persisted after intravenous this compound showed clinical improvement.[2] This suggests that the acute suppression of RVR by intravenous this compound may be a strong predictor of its long-term clinical efficacy in patients with refractory ventricular tachycardia.
Experimental Protocols
Detailed methodologies are crucial for the critical appraisal and potential replication of research findings. Below are the experimental protocols for the key studies cited.
Protocol 1: Double-Blind, Placebo-Controlled Trial of this compound and Digoxin for Atrial Fibrillation
-
Study Design: A multicenter, placebo-controlled, randomized, double-blind trial.[1]
-
Patient Population: 141 patients from 36 centers with symptomatic paroxysmal or persistent atrial fibrillation who had converted to sinus rhythm.[1]
-
Intervention: Patients were randomly assigned to one of three groups:
-
Follow-up: Patients were followed on an outpatient basis every 2 weeks for 6 months.[1]
-
Primary Endpoint: Recurrence of symptomatic atrial fibrillation.[1]
Protocol 2: Suppression of Repetitive Ventricular Response (RVR) with this compound
-
Study Design: A study to determine if acute suppression of RVR by intravenous this compound predicts long-term effectiveness.[2]
-
Patient Population: 27 patients with refractory ventricular tachycardia.[2]
-
Intervention:
-
Baseline Assessment: Electrophysiological testing to determine the presence of RVR, defined as two or more ventricular premature complexes in response to a single ventricular pacing stimulus.[2]
-
Acute Drug Administration: Intravenous administration of this compound.[2]
-
Repeat Assessment: Repeat electrophysiological testing to assess for the suppression of RVR.[2]
-
Long-term Therapy: All patients were maintained on an oral regimen of this compound.[2]
-
-
Follow-up: Patients were evaluated repeatedly for a mean of 12 months.[2]
-
Primary Endpoint: Clinical improvement, assessed by the recurrence of ventricular tachycardia.[2]
Visualizing Experimental Design and Molecular Action
To further clarify the methodologies and mechanisms discussed, the following diagrams are provided.
Discussion on Cross-Validation and Reproducibility
The reproducibility of findings in antiarrhythmic drug research is a known challenge. The day-to-day variability in a patient's arrhythmia burden and the response to electrophysiological testing can complicate the assessment of a drug's true efficacy. One study highlighted that sustained ventricular tachycardia could be induced during repeat electrophysiologic studies in a substantial number of patients on antiarrhythmic therapy that was previously deemed effective. This underscores the importance of robust, well-controlled clinical trials with clearly defined endpoints.
Direct cross-validation studies for specific this compound findings are not extensively documented in the available literature. However, the consistency of its mechanism of action—blocking sodium channels and affecting potassium currents—across multiple preclinical studies provides a degree of mechanistic reproducibility.[3][4] The clinical data, while from a limited number of large-scale trials, consistently point towards its efficacy in certain patient populations with ventricular and supraventricular arrhythmias.[2]
For drug development professionals, the narrow therapeutic index of this compound, with noted side effects such as cholestatic jaundice and agranulocytosis, highlights the critical need for careful dose-finding studies and rigorous safety monitoring in any future research or clinical application.[5][6] The development of newer antiarrhythmic agents has largely superseded the use of this compound in many clinical settings. However, the study of its electrophysiological effects and clinical trial data remains valuable for understanding the principles of antiarrhythmic drug action and for the design of future studies in this field.
References
- 1. Double-blind placebo-controlled trial of this compound and digoxin for the prevention of symptomatic atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of the repetitive ventricular response: an index of long-term antiarrhythmic effectiveness of this compound for ventricular tachycardia in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Correlation of In Vitro and In Vivo Antiarrhythmic Effects of Aprindine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiarrhythmic properties of Aprindine with other Class I antiarrhythmic agents, namely Lidocaine, Quinidine, and Procainamide. The following sections detail the in vitro electrophysiological effects and in vivo efficacy of these drugs, supported by experimental data and detailed methodologies. This analysis aims to elucidate the translation of in vitro findings to in vivo antiarrhythmic outcomes.
In Vitro Electrophysiological Effects: A Comparative Analysis
The primary antiarrhythmic action of this compound and its comparators stems from their ability to block cardiac sodium channels, thereby reducing the maximum upstroke velocity (Vmax) of the cardiac action potential. However, the specifics of their interaction with the sodium channel and their effects on other ion channels lead to distinct electrophysiological profiles.
Table 1: Comparative In Vitro Electrophysiological Effects of this compound and Other Class I Antiarrhythmic Drugs
| Parameter | This compound | Lidocaine (Class Ib) | Quinidine (Class Ia) | Procainamide (Class Ia) |
| Vmax Depression | Pronounced, use-dependent block[1] | Less pronounced at normal heart rates, rapid dissociation[2] | Moderate, use-dependent block[1] | Moderate use-dependent block |
| Action Potential Duration (APD) | Shortens | Shortens | Prolongs | Prolongs |
| Effective Refractory Period (ERP) | Shortens | Shortens | Prolongs | Prolongs |
| ERP/APD Ratio | Increases | Increases | Variable | Variable |
| Sodium Channel Block Kinetics | Slow onset and offset (Time constant of recovery ~4.8s)[2] | Fast onset and offset (Time constant of recovery ~0.26s)[2] | Intermediate onset and offset | Intermediate onset and offset |
| Potassium Channel Effects | Inhibits delayed rectifier K+ current (IKr) and muscarinic acetylcholine receptor-operated K+ current (IK.ACh)[3] | Minimal | Blocks multiple potassium currents | Blocks multiple potassium currents |
In Vivo Antiarrhythmic Efficacy: Comparative Data
The in vivo antiarrhythmic efficacy of these drugs has been evaluated in various animal models and clinical studies. The choice of animal model is critical for predicting clinical outcomes, with canine models of arrhythmia being frequently used.
Table 2: Comparative In Vivo Antiarrhythmic Efficacy
| Arrhythmia Model | This compound | Lidocaine | Quinidine | Procainamide |
| Ouabain-induced ventricular arrhythmia (Dog) | Highly effective; 100% suppression of accelerated ventricular escape and repetitive ventricular response at 2.86 mg/kg. | 0-33% success in suppression. | 0-33% success in suppression. | 0-33% success in suppression. |
| Coronary artery ligation-induced arrhythmia (Dog) | Effective; Minimum effective plasma concentration: 1.6 +/- 0.3 µg/mL. | Not effective. | Effective | Effective; Minimum effective plasma concentration: 27.1 +/- 4.0 µg/mL. |
| Adrenaline-induced arrhythmia (Dog) | Effective; Minimum effective plasma concentration: 1.0 +/- 0.4 µg/mL. | Effective; Minimum effective plasma concentration: 15 µg/mL. | Not specified | Not effective. |
| Chronic premature ventricular contractions (Human) | More effective than procainamide and quinidine.[4][5] | Effective in acute settings.[6][7] | Effective.[4][5] | Effective.[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to assess the in vitro and in vivo effects of this compound and its alternatives.
In Vitro Electrophysiology: Isolated Langendorff-Perfused Heart
The Langendorff preparation allows for the study of cardiac electrophysiology in an isolated heart, free from systemic influences.
Protocol Summary:
-
Animal Preparation: A guinea pig is anesthetized, and the heart is rapidly excised.
-
Cannulation: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus.
-
Perfusion: The heart is retrogradely perfused with an oxygenated physiological salt solution (e.g., Krebs-Henseleit solution) at a constant temperature and pressure.
-
Electrophysiological Recordings: Monophasic action potentials (MAPs) are recorded from the epicardial surface using a MAP catheter. Parameters such as action potential duration (APD) and effective refractory period (ERP) are measured.
-
Drug Administration: Antiarrhythmic drugs are added to the perfusate at desired concentrations, and changes in electrophysiological parameters are recorded.
In Vivo Arrhythmia Model: Ouabain-Induced Arrhythmia in Dogs
This model is used to induce ventricular arrhythmias and assess the efficacy of antiarrhythmic drugs.
Protocol Summary:
-
Animal Preparation: A dog is anesthetized and instrumented for electrocardiogram (ECG) and blood pressure monitoring.
-
Arrhythmia Induction: Ouabain, a cardiac glycoside, is infused intravenously at a constant rate until a stable ventricular arrhythmia (e.g., ventricular tachycardia) is established.
-
Drug Administration: The test drug (e.g., this compound) is administered intravenously as a bolus or infusion.
-
Efficacy Assessment: The primary endpoint is the conversion of the ventricular arrhythmia to a stable sinus rhythm, which is monitored via continuous ECG recording.
Signaling Pathways and Experimental Workflows
The interaction of this compound with the voltage-gated sodium channel is central to its antiarrhythmic effect. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
References
- 1. Competitive inhibition of cardiac sodium channels by this compound and lidocaine studied using a maximum upstroke velocity of action potential in guinea pig ventricular muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of this compound on the delayed rectifier K+ current and the muscarinic acetylcholine receptor-operated K+ current in guinea-pig atrial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the therapeutic effectiveness of this compound, procainamide and quinidine in chronic ventricular dysrhythmias - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppression of ventricular arrhythmias with intravenous disopyramide and lidocaine: efficacy comparison in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [researchworks.creighton.edu]
Safety Operating Guide
Safe Disposal of Aprindine: A Guide for Laboratory Professionals
The proper disposal of Aprindine, a pharmaceutical compound, is critical to ensure personnel safety and environmental protection. As a substance that can be harmful if it enters the environment and poses health risks upon exposure, adherence to strict disposal protocols is mandatory for all research, scientific, and drug development professionals.[1][2] This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting.
Key Safety and Disposal Information
The following table summarizes the essential information regarding the handling and disposal of this compound.
| Parameter | Guideline | Source(s) |
| Primary Disposal Method | Controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant. | [3][4] |
| Environmental Precautions | Prevent discharge into drains, sewer systems, or water courses. This compound is very toxic to aquatic life with long-lasting effects. | [1][3] |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and tightly fitting safety goggles. | [3][4] |
| Handling Environment | Handle in a well-ventilated place, such as a laboratory fume hood. Avoid the formation of dust and aerosols. | [3][4] |
| Spill Containment | Collect spills using spark-proof tools and explosion-proof equipment. Promptly dispose of adhered or collected material in suitable, closed containers. | [3] |
| Container Disposal | Containers can be triple-rinsed (or equivalent). The first rinse must be collected and disposed of as hazardous waste. The rinsed container can then be offered for recycling, reconditioning, or punctured and disposed of in a sanitary landfill. | [3][5] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the necessary steps for the safe management and disposal of this compound waste, from initial handling to final disposition.
Personal Protective Equipment (PPE) and Handling
-
Wear Appropriate PPE : Before handling this compound, ensure you are wearing chemical-impermeable gloves, a lab coat, and safety goggles.[3][4]
-
Ensure Adequate Ventilation : Conduct all handling and preparation for disposal in a well-ventilated area or under a laboratory fume hood to avoid inhalation of dust or aerosols.[3][4]
-
Avoid Ignition Sources : Use non-sparking tools and prevent fire caused by electrostatic discharge, as this compound may be combustible.[3]
Accidental Spill Cleanup Protocol
-
Evacuate and Secure the Area : In case of a spill, evacuate personnel to a safe area and remove all sources of ignition.[3]
-
Contain the Spill : Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains.[1][3]
-
Collect the Spilled Material : Using spark-proof tools, collect the spilled this compound.[3]
-
Package for Disposal : Place the collected material into a suitable, closed, and properly labeled container for disposal.[3]
Disposal of Bulk and Trace this compound Waste
-
Segregate Waste : Collect all this compound waste, including expired or surplus chemicals and contaminated materials, in a designated, sealed, and clearly labeled hazardous waste container.[3][5]
-
Engage a Licensed Disposal Company : Arrange for the disposal of the waste through a licensed hazardous material disposal company or a chemical destruction plant.[3][4] The preferred method of destruction is controlled incineration equipped with an afterburner and scrubber.[4]
-
Prohibited Disposal Methods : Do not discharge this compound into sewer systems, drains, or the ground.[3][4] Burning in open containers is not a recommended method of disposal.[6]
Decontamination and Disposal of Empty Containers
-
Initial Rinse : Thoroughly empty the container. The first rinse must be collected and disposed of as hazardous chemical waste.[5]
-
Subsequent Rinses : For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] For standard containers, after the initial rinse is collected, they can be triple-rinsed with an appropriate solvent (e.g., water).[3]
-
Final Container Disposal : Once decontaminated, the container can be offered for recycling or reconditioning.[3] Alternatively, it can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[3]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
